1-O-trans-p-Coumaroylglycerol
Description
Properties
IUPAC Name |
2,3-dihydroxypropyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSZTOOHLGKGG-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of 1-O-trans-p-Coumaroylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plant species, including Imperata cylindrica, Smilax scobinicaulis, and Zea mays.[1] Preliminary research suggests that this molecule possesses neuroprotective and antioxidant properties. While specific quantitative data on the biological activities of this compound remains limited in publicly available literature, this guide provides a comprehensive overview of its known attributes, detailed experimental protocols for assessing its potential therapeutic effects, and an analysis of relevant signaling pathways. The information presented herein is based on the biological activities of its natural sources and structurally related compounds containing the p-coumaroyl moiety.
Introduction
Phenolic compounds are a large and diverse group of secondary metabolites in plants, known for their wide range of biological activities. Among these, derivatives of p-coumaric acid have garnered significant interest due to their antioxidant, anti-inflammatory, and neuroprotective potentials. This compound, a glycerol (B35011) ester of trans-p-coumaric acid, is one such compound. Its presence in traditional medicinal plants suggests potential therapeutic applications. This document aims to consolidate the current understanding of this compound's biological activity and provide a framework for future research and drug development.
Known Biological Activities and Potential Therapeutic Areas
Direct studies on the biological effects of isolated this compound are not extensively reported. However, based on the known activities of extracts from plants in which it is found and the well-documented effects of the p-coumaroyl group, the following activities are of high interest for investigation:
-
Neuroprotective Activity: The compound has been described as having neuroprotective activity.[1] This is a promising area for research, particularly for neurodegenerative diseases.
-
Antioxidant Activity: As a phenolic compound, this compound is believed to act as a natural antioxidant.[1] The p-coumaroyl moiety is known to contribute to the antioxidant and cytoprotective effects of other natural products.
-
Anti-inflammatory Activity: Compounds containing a p-coumaroyl group have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3]
Quantitative Data on Related Compounds
Table 1: Antioxidant Activity of Related p-Coumaroyl Compounds
| Compound | Assay | IC50 Value | Reference |
| p-Coumaric Acid | DPPH Radical Scavenging | >100 µg/mL | [4] |
| p-Coumaric Acid | ABTS Radical Scavenging | ~25 µg/mL | [4] |
Table 2: Anti-inflammatory Activity of Related p-Coumaroyl Compounds
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Fissibicosides A-C (p-coumaroyl flavone (B191248) glycosides) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 54.5 - 78.8 µM | [5] |
| 1-p-Coumaroyl β-D-glucoside | NO Production Inhibition | RAW 264.7 | Not specified (Significant suppression) | [6] |
Table 3: Enzyme Inhibitory Activity of Related p-Coumaroyl Compounds
| Compound | Enzyme | IC50 Value | Reference |
| Sylvestrosyl 7-O-p-coumaroyl-I | Tyrosinase | Not specified | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to elucidate the biological activity of this compound.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the resulting solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS radical solution to 10 µL of the sample solution at various concentrations.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Neuroprotective Activity Assay
This assay assesses the ability of a compound to protect neuronal-like cells from oxidative damage.
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, treat cells with Nerve Growth Factor (NGF).
-
Assay Procedure:
-
Seed PC12 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for another 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated, non-stressed cells).
Anti-inflammatory Activity Assays
This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
This enzymatic assay determines the inhibitory effect of a compound on the activity of COX isoforms.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a probe to a fluorescent product.
-
Procedure:
-
Use commercially available COX inhibitor screening assay kits.
-
Perform the assay in a 96-well plate with purified COX-1 and COX-2 enzymes.
-
Incubate the enzyme with the inhibitor (this compound) and arachidonic acid (the substrate).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Calculation: Determine the IC50 values for COX-1 and COX-2 inhibition from dose-response curves.
This assay measures the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.
-
Assay Principle: The assay spectrophotometrically monitors the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid) by the LOX enzyme.
-
Procedure:
-
Use a commercially available lipoxygenase inhibitor screening kit or prepare a reaction mixture containing soybean lipoxygenase, linoleic acid, and a buffer.
-
Add various concentrations of this compound.
-
Monitor the increase in absorbance at 234 nm over time.
-
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Tyrosinase Inhibition Assay
This assay evaluates the potential of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.
-
Assay Principle: The assay measures the inhibition of the oxidation of L-DOPA to dopachrome (B613829) by mushroom tyrosinase, which can be monitored spectrophotometrically.
-
Procedure:
-
In a 96-well plate, mix mushroom tyrosinase solution with various concentrations of this compound.
-
Add L-DOPA as the substrate.
-
Incubate at room temperature and measure the formation of dopachrome by reading the absorbance at 475 nm at different time points.
-
Kojic acid can be used as a positive control.
-
-
Calculation: Determine the percentage of inhibition and the IC50 value.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of a... preview & related info | Mendeley [mendeley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Mechanism of 1-O-trans-p-Coumaroylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid found in various plants, has emerged as a promising candidate for neuroprotection. This technical guide delineates the current understanding and a putative mechanism of action for its neuroprotective effects, drawing from direct evidence and the activities of structurally related compounds. The core mechanism is likely a multi-faceted approach involving potent antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are mediated through the modulation of key cellular signaling pathways, including the Nrf2/HO-1 and MAPK pathways. This document provides a comprehensive overview of the available data, detailed experimental protocols for future research, and visual representations of the proposed signaling cascades to guide further investigation and drug development.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant and growing global health challenge. The complex pathophysiology of these disorders, often involving oxidative stress, chronic neuroinflammation, and apoptosis, necessitates the development of multi-target therapeutic agents.[1] Natural products, with their inherent structural diversity and biological activity, are a valuable source for the discovery of novel neuroprotective compounds.[2][3] this compound is a phenylpropanoid, a class of plant secondary metabolites known for their antioxidant and protective properties.[4] While recognized for its neuroprotective potential, the specific molecular mechanisms of this compound are not yet fully elucidated. This guide synthesizes the available information and proposes a scientifically-grounded mechanism of action to serve as a resource for ongoing research and development.
Putative Neuroprotective Mechanism of Action
The neuroprotective action of this compound is hypothesized to be a result of its integrated effects on oxidative stress, neuroinflammation, and apoptosis.
Antioxidant Activity
As a phenolic compound, this compound likely possesses intrinsic free-radical scavenging activity.[5] This is a common feature of phenylpropanoids, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[5] Beyond direct scavenging, a key proposed mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6]
Nrf2/HO-1 Pathway Activation:
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, potentially induced by compounds like this compound, can lead to the dissociation of Nrf2 from Keap1.[6] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[7] Key among these are heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress.[8][9] The activation of this pathway by structurally similar coumarin (B35378) derivatives has been demonstrated.[7]
Anti-Neuroinflammatory Effects
Chronic activation of microglia, the resident immune cells of the central nervous system, contributes to neurodegeneration through the release of pro-inflammatory cytokines and neurotoxic mediators.[9] this compound is proposed to mitigate neuroinflammation by inhibiting microglial activation.
Modulation of MAPK Signaling:
The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are centrally involved in the inflammatory response.[10][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][9] Phenolic compounds, including flavonoids and other phenylpropanoids, have been shown to inhibit the phosphorylation and activation of p38 and JNK, thereby downregulating the expression of these inflammatory mediators.[10][12][13] This inhibitory action on MAPK signaling is a likely component of the anti-neuroinflammatory effects of this compound.
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases.[1] The anti-apoptotic mechanism of this compound is likely linked to the inhibition of key executioner caspases and the modulation of pro- and anti-apoptotic proteins.
Inhibition of Caspase-3 Activation:
Caspase-3 is a key effector caspase that, once activated, cleaves a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[14] The activation of caspase-3 can be initiated by various stimuli, including oxidative stress and inflammatory signals.[15][16] The antioxidant and anti-inflammatory effects of this compound are expected to indirectly suppress the upstream signals that lead to caspase-3 activation. Furthermore, studies on related coumarin derivatives have shown a direct reduction in caspase-3 activity.[5]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present data from studies on the structurally related and neuroprotective compound, p-coumaric acid, to provide a quantitative context for the proposed mechanisms.
Table 1: In Vivo Neuroprotective Effects of p-Coumaric Acid in a Rat Model of Embolic Cerebral Ischemia [17][18]
| Parameter | Ischemia Group | p-Coumaric Acid Treated Group (6 hr post-ischemia) | p-Coumaric Acid Treated Group (24 hr post-ischemia) |
| Neurological Deficit Score | 3.5 ± 0.5 | 2.0 ± 0.8 | 1.5 ± 0.5 |
| Malondialdehyde (MDA) (nmol/g tissue) | 5.8 ± 0.7 | 3.2 ± 0.5 | 2.8 ± 0.6 |
| Superoxide Dismutase (SOD) (U/mg protein) | 12.5 ± 1.8 | 18.9 ± 2.1 | 21.3 ± 2.5 |
| Nuclear Respiratory Factor-1 (NRF-1) (relative expression) | Decreased | Increased | Increased |
| Histopathological Damage Score | Severe | Moderate | Mild |
| * Indicates a statistically significant difference compared to the ischemia group. |
Table 2: Effects of p-Coumaric Acid on LPS-Induced Inflammatory and Neurotrophic Factor Changes in Rats [19][20]
| Parameter | Control Group | LPS-Treated Group | LPS + p-Coumaric Acid (100 mg/kg) |
| Immobility Time (s) in Forced Swim Test | 100 ± 15 | 220 ± 20 | 130 ± 18# |
| Hippocampal Cyclooxygenase-2 (COX-2) Expression (relative to control) | 1.0 | 2.5 ± 0.4 | 1.2 ± 0.3# |
| Hippocampal Tumor Necrosis Factor-α (TNF-α) Expression (relative to control) | 1.0 | 2.8 ± 0.5* | 1.4 ± 0.4# |
| Hippocampal Brain-Derived Neurotrophic Factor (BDNF) Expression (relative to control) | 1.0 | 0.4 ± 0.1 | 0.8 ± 0.2# |
| p<0.05, *p<0.01 compared to control group. #p<0.01 compared to LPS-treated group. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the neuroprotective mechanism of this compound.
In Vitro Neuroprotection Assay (Neuronal Cell Viability)
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Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons.
-
Method:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Induce neurotoxicity by treating the cells with a known neurotoxin, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM for 24 hours) or β-amyloid peptide (Aβ₂₅₋₃₅) (e.g., 25 µM for 48 hours).
-
In parallel, co-treat cells with the neurotoxin and varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control group.
-
After the incubation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
The percentage of scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
-
ORAC (Oxygen Radical Absorbance Capacity) Assay:
-
This assay measures the inhibition of peroxyl radical-induced oxidation.
-
In a black 96-well plate, add fluorescein (B123965) (the fluorescent probe), the sample (this compound at various concentrations), and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.
-
Monitor the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.
-
Trolox is used as a standard, and the results are expressed as Trolox equivalents (TE).[21][22][23][24]
-
Anti-Neuroinflammation Assay (Microglial Activation)
-
Cell Line: BV-2 murine microglial cells.
-
Method:
-
Seed BV-2 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Lyse the cells to extract protein for Western blot analysis of inflammatory markers like iNOS and COX-2.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Method:
-
Treat neuronal or microglial cells with the appropriate stimuli and this compound as described in the respective assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies would include those against:
-
Nrf2, HO-1, NQO1
-
Phospho-p38, p38, Phospho-JNK, JNK
-
Cleaved Caspase-3, Caspase-3, Bcl-2, Bax
-
β-actin or GAPDH as a loading control.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Method:
-
Treat neuronal cells as described in the in vitro neuroprotection assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. morelife.org [morelife.org]
- 11. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antidepressant-like Effects of p-Coumaric Acid on LPS-induced Depressive and Inflammatory Changes in Rats [en-journal.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Properties of 1-O-trans-p-Coumaroylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-trans-p-Coumaroylglycerol, a naturally occurring phenolic compound, is recognized for its potential as a natural antioxidant.[1] This technical guide provides a comprehensive overview of the methodologies used to assess its antioxidant capabilities, explores the potential molecular pathways it may influence, and presents available data on related compounds to infer its activity. While direct quantitative antioxidant data for this compound is not extensively available in current scientific literature, this document serves as a foundational resource for researchers seeking to investigate its properties. It details standardized experimental protocols for key antioxidant assays and visualizes a putative signaling pathway, the Keap1-Nrf2 system, which is a common target for phenolic antioxidants.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated through normal cellular metabolism and exposure to environmental stressors. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a significant source of compounds with antioxidant potential that can mitigate oxidative stress.
This compound is a phenylpropanoid found in various plants, including Zea mays L..[1] Its structure, featuring a p-coumaroyl moiety esterified to a glycerol (B35011) backbone, suggests potential for free radical scavenging and modulation of cellular antioxidant defenses. The phenolic hydroxyl group on the p-coumaric acid portion is a key functional group that can donate a hydrogen atom to neutralize free radicals. This guide provides the technical framework for evaluating the antioxidant properties of this compound.
Data Presentation: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference Compound | Reference |
| p-Coumaric Acid | DPPH Scavenging | Effective scavenging activity noted | BHA, BHT, α-tocopherol, Ascorbic acid | |
| p-Coumaric Acid | ABTS Scavenging | Effective scavenging activity noted | BHA, BHT, α-tocopherol, Ascorbic acid | [2] |
| p-Coumaric Acid | Ferric Reducing Ability | Effective reducing power noted | BHA, BHT, α-tocopherol, Ascorbic acid | [2] |
| Tiliroside (contains a p-coumaroyl moiety) | DPPH Scavenging | Lower IC50 than Astragalin | Astragalin | |
| Tiliroside (contains a p-coumaroyl moiety) | ABTS Scavenging | Lower IC50 than Astragalin | Astragalin | [3] |
| Tiliroside (contains a p-coumaroyl moiety) | Ferric Ion Reducing Antioxidant Power | Higher activity than Astragalin | Astragalin | [3] |
Note: This table is intended for comparative purposes. The antioxidant activity of this compound may differ from these compounds.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate standardized evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard (e.g., ascorbic acid or Trolox) to each well.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., Trolox) to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard (e.g., FeSO₄·7H₂O or Trolox) to a 96-well microplate.
-
Add the FRAP reagent to each well.
-
Incubate at 37°C for a specified time (e.g., 4-6 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells. The oxidation of DCFH is induced by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
Methodology:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH.
-
Treatment: Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: Add AAPH solution to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence-time curve. The CAA value is expressed as a percentage of inhibition compared to the control (cells treated with AAPH only).
Putative Signaling Pathway and Mechanism of Action
Phenolic compounds often exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.[4][5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.[[“]]
While direct evidence for this compound's interaction with the Nrf2 pathway is lacking, its phenolic structure suggests it may act as an activator of this pathway, similar to other phenolic antioxidants.
Caption: Putative activation of the Keap1-Nrf2 signaling pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant properties of a test compound like this compound.
Caption: General experimental workflow for assessing the in vitro antioxidant activity.
Conclusion
This compound holds promise as a natural antioxidant. This guide provides the necessary technical information for researchers to embark on a thorough investigation of its properties. The detailed protocols for key antioxidant assays offer a standardized approach to generate reliable and comparable data. While direct quantitative evidence of its antioxidant capacity and specific molecular mechanisms remains to be fully elucidated, the provided information on related compounds and the putative involvement of the Keap1-Nrf2 pathway offers a solid foundation for future research. Further studies are warranted to quantify the antioxidant efficacy of this compound and to confirm its interaction with cellular signaling pathways, which will be crucial for its potential development as a therapeutic or preventative agent against oxidative stress-related diseases.
References
- 1. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 3. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
The Biosynthesis of 1-O-trans-p-Coumaroylglycerol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-trans-p-Coumaroylglycerol is a phenylpropanoid derivative found in various plant species, exhibiting a range of bioactive properties. Its biosynthesis is intrinsically linked to the general phenylpropanoid pathway and lipid metabolism. This technical guide provides a comprehensive overview of the putative and confirmed biosynthetic pathways leading to this compound in plants. We delve into the enzymatic reactions, present quantitative data for key enzymes, and provide detailed experimental protocols for the study of this biosynthetic process. Particular focus is given to the role of acyltransferases, specifically members of the BAHD and SCPL families, in the final acylation step. This document serves as a critical resource for researchers in plant biochemistry, metabolic engineering, and drug discovery seeking to understand and manipulate the production of this and related compounds.
Introduction
The vast diversity of plant secondary metabolites offers a rich source for drug discovery and development. Among these, phenylpropanoids, derived from the shikimate pathway, represent a major class of compounds with a wide array of biological activities. This compound is a monoacylated glycerol (B35011) ester of p-coumaric acid, a key intermediate in the phenylpropanoid pathway. The presence of this compound in plants suggests a metabolic link between phenylpropanoid and glycerol metabolism. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for elucidating the complex metabolic networks within plants. This guide will explore the enzymatic steps from primary metabolites to the final product, with a focus on the key acyltransferase-mediated reactions.
Biosynthetic Pathways of this compound
The formation of this compound in plants is hypothesized to occur via two primary pathways, both originating from the general phenylpropanoid pathway and converging on the acylation of a glycerol moiety. The key difference lies in the nature of the activated p-coumaroyl donor molecule.
The General Phenylpropanoid Pathway: Synthesis of p-Coumaric Acid
The biosynthesis of this compound begins with the production of its precursor, p-coumaric acid, through the well-established general phenylpropanoid pathway.
Caption: General Phenylpropanoid Pathway to p-Coumaric Acid.
The initial steps involve:
-
Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.
Pathway 1: BAHD Acyltransferase-Mediated Biosynthesis (Confirmed)
This pathway involves the activation of p-coumaric acid to its coenzyme A (CoA) thioester, followed by the transfer of the p-coumaroyl group to glycerol. This mechanism is catalyzed by a member of the BAHD family of acyltransferases.
Caption: BAHD Acyltransferase-Mediated Pathway.
Key Enzymatic Steps:
-
Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This is an ATP-dependent reaction.
-
Acylation of Glycerol: A hydroxycinnamoyl-CoA:glycerol hydroxycinnamoyl transferase (HCT), a member of the BAHD acyltransferase family, catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the sn-1 position of glycerol, yielding this compound. A rice HCT homologue, OsHCT4, has been shown to catalyze this reaction in vitro[1][2].
Pathway 2: SCPL Acyltransferase-Mediated Biosynthesis (Hypothetical)
An alternative, hypothetical pathway involves the glycosylation of p-coumaric acid to form an activated 1-O-β-glucose ester, which then serves as the acyl donor for an SCPL (Serine Carboxypeptidase-Like) acyltransferase.
Caption: Hypothetical SCPL Acyltransferase-Mediated Pathway.
Key Enzymatic Steps:
-
Glucosylation of p-Coumaric Acid: A UDP-glucose:p-coumarate glucosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the carboxyl group of p-coumaric acid, forming 1-O-p-coumaroyl-β-D-glucose[3].
-
Acylation of Glycerol: A putative SCPL acyltransferase would then catalyze the transfer of the p-coumaroyl group from 1-O-p-coumaroyl-β-D-glucose to glycerol. While SCPLs are known to utilize 1-O-β-glucose esters as acyl donors, an enzyme with specific activity towards glycerol as an acceptor for this reaction has not yet been definitively characterized[4][5].
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound and its precursors.
Table 1: Kinetic Parameters of Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Source Organism | Substrate | K_m (µM) | V_max (units) | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 270 | 1.5 nkat/mg | - |
| C4H | Helianthus tuberosus | Cinnamic Acid | 10 | 0.2 pkat/mg | - |
| 4CL | Arabidopsis thaliana | p-Coumaric Acid | 1.8 | 3.5 µmol/s/mg | [6] |
Table 2: Kinetic Parameters of a Characterized BAHD Acyltransferase with Glycerol Activity
| Enzyme | Source Organism | Acyl Donor | K_m (Acyl Donor) (µM) | Acyl Acceptor | K_m (Acyl Acceptor) (mM) | Reference |
| OsHCT4 | Oryza sativa | p-Coumaroyl-CoA | 2.5 | Glycerol | 150 | [1][2] |
Table 3: Representative Kinetic Parameters of Plant UGTs Acting on Phenolic Substrates
| Enzyme | Source Organism | Substrate | K_m (µM) | Reference |
| UGT72E2 | Arabidopsis thaliana | p-Coumaric Acid | 15 | - |
| VvGT1 | Vitis vinifera | p-Coumaric Acid | 200 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Experimental Workflow for Acyltransferase Characterization
Caption: Workflow for Acyltransferase Characterization.
Protocol for Heterologous Expression and Purification of a BAHD Acyltransferase
-
Gene Cloning: The open reading frame of the candidate BAHD acyltransferase gene is amplified from cDNA and cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication.
-
Protein Purification: The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM), and the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM)[7][8]. The purified protein is then desalted and concentrated.
Protocol for In Vitro BAHD Acyltransferase Assay
-
Reaction Mixture: A typical 50 µL reaction mixture contains 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM DTT, 50 µM p-coumaroyl-CoA, 10 mM glycerol, and 1-5 µg of purified recombinant enzyme.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of acetonitrile (B52724) or by acidification.
-
Product Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect and quantify the formation of this compound.
Protocol for Enzymatic Synthesis of p-Coumaroyl-CoA
p-Coumaroyl-CoA can be synthesized enzymatically using a 4-coumarate:CoA ligase (4CL).
-
Reaction Mixture: A typical reaction mixture contains 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, 1 mM p-coumaric acid, and a crude or purified 4CL enzyme preparation[9].
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Purification: The synthesized p-coumaroyl-CoA can be purified by solid-phase extraction or HPLC.
Protocol for Enzymatic Synthesis of 1-O-p-Coumaroyl-β-D-glucose
This activated sugar can be synthesized using a UDP-glucosyltransferase (UGT).
-
Reaction Mixture: A typical reaction mixture contains 50 mM Tris-HCl (pH 7.0), 2 mM UDP-glucose, 1 mM p-coumaric acid, and a purified recombinant UGT[10].
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Purification: The product can be purified by HPLC.
Conclusion
The biosynthesis of this compound in plants represents an important intersection of phenylpropanoid and lipid metabolism. While direct in vivo evidence for the complete pathway is still emerging, in vitro characterization of a rice BAHD acyltransferase provides strong support for a pathway involving the acylation of glycerol with p-coumaroyl-CoA. The hypothetical SCPL-mediated pathway remains a plausible alternative that warrants further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further elucidate the intricacies of this biosynthetic pathway, paving the way for metabolic engineering efforts to enhance the production of this and other valuable bioactive compounds. Future research should focus on the in planta functional characterization of candidate genes and the elucidation of the regulatory mechanisms governing this metabolic branch point.
References
- 1. Characterization of hydroxycinnamoyltransferase from rice and its application for biological synthesis of hydroxycinnamoyl glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Serine carboxypeptidase-like acyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Discovery and Isolation of 1-O-trans-p-Coumaroylglycerol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid with noted neuroprotective and antioxidant properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the known natural sources of the compound, provides in-depth experimental protocols for its extraction and purification, and presents available quantitative data. Furthermore, a putative signaling pathway for its antioxidant activity is proposed and visualized, based on the known mechanisms of its constituent moieties.
Introduction
This compound is a phenolic compound that has been identified in a variety of plant species. Structurally, it consists of a glycerol (B35011) backbone esterified with trans-p-coumaric acid at the C1 position. This compound has garnered interest within the scientific community due to its potential therapeutic applications, primarily attributed to its neuroprotective and antioxidant activities.[1][2] This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Natural Sources
This compound has been isolated from several plant species, indicating its distribution across different plant families. The primary documented sources include:
-
Lilium longiflorum (Easter lily): Specifically found in the scaly bulbs.
-
Lilium lancifolium (Tiger lily): Isolated from the bulbs.
-
Zea mays L. (Maize): Identified as a constituent.[1]
-
Imperata cylindrica (Cogon grass): Found in this perennial grass.[2]
-
Smilax scobinicaulis and Smilax canariensis : Identified in the rhizomes and aerial parts, respectively.[2]
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from its natural sources primarily rely on chromatographic techniques. The following protocols are based on published methodologies.
General Extraction Procedure
A general workflow for the extraction of this compound from plant material is depicted below. This process typically involves initial extraction with a polar solvent, followed by liquid-liquid partitioning to enrich the phenolic fraction.
Caption: General workflow for the initial extraction of this compound.
Purification by Centrifugal Partition Chromatography (CPC) from Lilium longiflorum
This method has been successfully employed for the one-step purification of this compound from the ethyl acetate fraction of Lilium longiflorum bulbs.
-
Instrumentation: High-Performance Centrifugal Partition Chromatograph.
-
Solvent System: A two-phase solvent system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v).
-
Mode of Operation: Ascending mode, where the upper aqueous phase is the mobile phase and the lower organic phase is the stationary phase.
-
Sample Preparation: The dried ethyl acetate fraction is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
-
Elution: The sample is injected after the column has reached hydrostatic equilibrium. Fractions are collected and monitored by a UV detector at 320 nm.
-
Post-Purification Analysis: The purity of the fractions containing this compound is confirmed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Purification by Silica Gel Column Chromatography from Lilium lancifolium
This protocol is adapted from the isolation of similar phenolic compounds from Lilium lancifolium and can be applied for the purification of this compound.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol. The elution can be started with a non-polar mixture (e.g., 30:1 v/v) and the polarity is gradually increased (e.g., to 25:1, 20:1, 10:1, 5:1 v/v) to elute compounds with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.
-
Further Purification: For higher purity, a subsequent purification step using Sephadex LH-20 column chromatography with methanol as the eluent can be employed.
Quantitative Data
The available quantitative data for the isolation of this compound is limited. The following table summarizes the data from the successful isolation from Lilium longiflorum.
| Plant Source | Starting Material | Purification Method | Yield | Purity | Reference |
| Lilium longiflorum | 200 mg of ethyl acetate fraction from scaly bulbs | Centrifugal Partition Chromatography (CPC) | 6.8 mg | 96.9% | --INVALID-LINK-- |
Putative Signaling Pathway for Antioxidant Activity
While the specific signaling pathways modulated by this compound in neuroprotection have not been elucidated, its antioxidant activity can be inferred from its chemical structure, specifically the p-coumaric acid moiety. Phenolic compounds like p-coumaric acid are known to act as direct scavengers of reactive oxygen species (ROS).[3] The following diagram illustrates a plausible mechanism for the antioxidant action of this compound.
Caption: Proposed mechanism of antioxidant activity for this compound.
This proposed pathway highlights the direct interaction of the compound with ROS, a key factor in neuronal damage. The phenolic hydroxyl group of the p-coumaroyl moiety is likely the active site for hydrogen atom donation, which neutralizes free radicals and mitigates oxidative stress.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications. This guide has provided a summary of the current knowledge on its discovery and isolation. However, significant research gaps remain. Future studies should focus on:
-
Developing and optimizing isolation protocols from various other natural sources to improve yields and accessibility.
-
Conducting comprehensive in vitro and in vivo studies to quantify the neuroprotective and antioxidant activities of the purified compound and determine key metrics such as IC50 values.
-
Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its neuroprotective effects. This will be crucial for understanding its therapeutic potential and for the rational design of future drug development efforts.
By addressing these research questions, the scientific community can further unlock the potential of this compound as a valuable lead compound in the development of novel therapies for neurodegenerative diseases and other conditions associated with oxidative stress.
References
A Comprehensive Review of 1-O-trans-p-Coumaroylglycerol Research: A Guide for Scientists and Drug Development Professionals
An In-depth Analysis of a Promising Natural Compound with Neuroprotective and Antioxidant Properties
1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid found in various plant species, is gaining attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its biological activities, experimental protocols, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of this compound.
Chemical and Physical Properties
This compound is a glycerol (B35011) ester of trans-p-coumaric acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol [1][2] |
| CAS Number | 106055-11-2[1][2] |
| Appearance | White amorphous powder |
| Solubility | Soluble in DMSO, methanol (B129727), and other organic solvents |
Natural Sources and Isolation
This compound has been isolated from a variety of plant sources, including:
-
Maize (Zea mays L.) : Notably found in the stigmata (corn silk).[3]
-
Cogon grass (Imperata cylindrica) [2]
-
Rhizomes of Smilax scobinicaulis [2]
-
Easter Lily (Lilium longiflorum)
-
Pineapple (Ananas comosus) leaves
While detailed, step-by-step isolation protocols for this compound are not extensively published in readily available literature, general methods for the isolation of phenylpropanoids from plant materials can be adapted. A general workflow for isolation is depicted below.
Caption: Generalized workflow for the isolation of this compound.
Synthesis
The chemical synthesis of this compound can be achieved through the esterification of glycerol with trans-p-coumaric acid. Additionally, enzymatic synthesis methods are being explored as a more stereospecific and environmentally friendly alternative. One such approach involves the use of lipases to catalyze the reaction between a p-coumaroyl donor and glycerol.
Biological Activities and Potential Therapeutic Applications
Research indicates that this compound possesses a range of biological activities, with neuroprotection and antioxidation being the most prominently reported.
Neuroprotective Activity
This compound has demonstrated significant neuroprotective potential.[1][2][3][4] Studies suggest that it may offer protection against neurodegenerative diseases by mitigating oxidative stress and neuronal damage. The precise mechanisms underlying its neuroprotective effects are still under investigation; however, it is hypothesized that its antioxidant properties play a crucial role. The Ras-ERK pathway is a known signaling cascade involved in synaptic plasticity and memory formation, and its inhibition has been explored as a therapeutic strategy for Alzheimer's disease.[5] While not directly demonstrated for this compound, the modulation of such pathways by natural compounds is an active area of research in neuroprotection.[6][7][8][9]
Antioxidant Activity
The antioxidant properties of this compound are attributed to the phenolic hydroxyl group in the p-coumaroyl moiety, which can scavenge free radicals.[3] While specific quantitative data for the pure compound is limited in the reviewed literature, extracts of plants containing this compound have shown significant antioxidant activity. For instance, a methanolic extract of Imperata cylindrica, a known source of the compound, exhibited a DPPH radical scavenging IC50 value of 2.14 µg/mL.
Table 1: Summary of Biological Activities of Plant Extracts Containing this compound
| Plant Source | Extract Type | Biological Activity | Quantitative Data (for extract) | Reference |
| Imperata cylindrica | Methanol | Antioxidant (DPPH assay) | IC50: 2.14 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay (General)
This protocol provides a general outline for assessing the antioxidant activity of a compound like this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add a specific volume of the sample dilutions to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.
Caption: Workflow for a typical DPPH antioxidant assay.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of this compound are scarce, research on related compounds provides valuable insights. For example, 1-p-coumaroyl β-D-glucoside, a structurally similar molecule, has been shown to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.[10] The anti-inflammatory action of this related compound was found to be mediated through the phosphorylation of Akt.[10] Furthermore, other p-coumaroyl derivatives have demonstrated anti-inflammatory effects by targeting the NF-κB signaling pathway. These findings suggest that this compound may also possess anti-inflammatory properties, potentially acting through similar signaling pathways.
Caption: Postulated anti-inflammatory signaling pathway based on related compounds.
Anticancer Activity
The potential anticancer activity of this compound has not been directly investigated in the reviewed literature. However, a number of other p-coumaroyl derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data for these related compounds is highly variable and depends on the specific chemical structure and the cancer cell line being tested. Further research is needed to determine if this compound exhibits any significant and selective anticancer activity.
Future Directions
The current body of research on this compound highlights its promise as a bioactive natural product, particularly in the area of neuroprotection. However, to fully realize its therapeutic potential, several key areas require further investigation:
-
Quantitative Biological Activity: There is a critical need for studies to determine the specific IC50 and ED50 values of pure this compound in various biological assays to accurately assess its potency.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is essential for understanding its therapeutic effects and potential side effects.
-
In Vivo Studies: While in vitro data is promising, well-designed in vivo studies in animal models of neurodegenerative diseases, inflammation, and cancer are necessary to evaluate its efficacy and safety in a physiological context.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.
-
Standardized Isolation and Synthesis Protocols: The development of efficient and scalable methods for the isolation and synthesis of this compound is necessary to ensure a consistent supply for research and potential commercialization.
References
- 1. 1-O-p-Coumaroylglycerol | 106055-11-2 [chemicalbook.com]
- 2. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuroprotective Effect of S-trans, Trans-farnesylthiosalicylic Acid via Inhibition of RAS/ERK Pathway for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAP mechanisms of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLP-1's role in neuroprotection: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1-O-trans-p-Coumaroylglycerol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various medicinal plants, including Imperata cylindrica and Smilax scobinicaulis.[1][2] This compound has garnered scientific interest due to its potential therapeutic applications, primarily attributed to its neuroprotective and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, known biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this natural compound.
Chemical Properties
This compound is a glycerol (B35011) ester of trans-p-coumaric acid. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H14O5 | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| CAS Number | 106055-11-2 | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO, methanol, and other organic solvents. | [1] |
Synthesis and Isolation
Natural Sources and Isolation
This compound has been isolated from several plant species, including:
Generalized Isolation Protocol: A common method for isolating this compound from plant material involves solvent extraction followed by chromatographic purification.
Enzymatic Synthesis
Lipase-catalyzed synthesis offers a regioselective and environmentally friendly alternative to chemical synthesis for producing this compound.
Generalized Enzymatic Synthesis Protocol:
Potential Therapeutic Applications
The therapeutic potential of this compound is attributed to a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer and antidiabetic effects.
Antioxidant Activity
Table 1: Antioxidant Activity of Related Phenolic Compounds (Illustrative)
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Ethyl Acetate Fraction (Macaranga hypoleuca) | 14.31 | [4] |
| ABTS Radical Scavenging | Ethyl Acetate Fraction (Macaranga hypoleuca) | 2.10 | [4] |
| FRAP (Ferric Reducing Antioxidant Power) | Butanol Fraction (Macaranga hypoleuca) | 0.48 | [4] |
Experimental Protocols for Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), measured at 593 nm.[4]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.[5]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. p-Coumaric acid, a component of this compound, has been shown to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[6] This suggests that this compound may exert similar anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of a Related Compound (Illustrative)
| Assay | Cell Line | Compound | IC50 (µM) | Reference |
| Nitric Oxide (NO) Inhibition | RAW264.7 | Hesperetin Derivative | 1.55 ± 0.33 | [7] |
Mechanism of Action: Inhibition of NF-κB and p38 MAPK Pathways
The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.
References
An In-depth Technical Guide to 1-O-trans-p-Coumaroylglycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential therapeutic applications of 1-O-trans-p-Coumaroylglycerol. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical and Physical Data
This compound is a naturally occurring phenylpropanoid found in various plant species, including Zea mays (corn), Imperata cylindrica, and the rhizomes of Smilax scobinicaulis[1][2][3]. It is recognized for its neuroprotective and antioxidant properties[1][2][3].
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 106055-11-2 | [1] |
| Molecular Formula | C12H14O5 | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| SMILES | OCC(O)COC(/C=C/C1=CC=C(C=C1)O)=O | [1] |
| Appearance | White to off-white solid | [1] |
| Structure Classification | Phenylpropanoids, Simple Phenylpropanols | [1] |
Table 2: Solubility and Storage
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (419.74 mM) | Ultrasonic assistance may be needed. Hygroscopic. | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | --- | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | --- | [1] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities that are of interest in drug discovery and development. Its primary reported functions are neuroprotection, antioxidant effects, and inhibition of dipeptidyl peptidase-IV (DPP-IV).
Table 3: Reported Biological Activities and Quantitative Data
| Activity | Assay/Model | Results | Source |
| Neuroprotection | General | Potential in protecting against neurodegenerative diseases | [1][2] |
| Antioxidant | General | Believed to act as a natural antioxidant | [1] |
| DPP-IV Inhibition | In vitro assay | IC50: 46.19 µM |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, isolation, and evaluation of the biological activity of this compound.
Enzymatic Synthesis of this compound (Proposed)
Objective: To synthesize this compound from a p-coumaric acid ester and glycerol (B35011).
Materials:
-
p-Coumaric acid ethyl ester (or other suitable ester)
-
Glycerol (in excess)
-
Immobilized lipase (B570770) (e.g., Lipozyme® 435)
-
Tert-butanol or another suitable solvent
-
Molecular sieves (to remove water)
-
Rotary evaporator
-
Chromatography system for purification (e.g., silica (B1680970) gel column)
Procedure:
-
Dissolve p-coumaric acid ethyl ester in a minimal amount of tert-butanol.
-
Add a molar excess of glycerol (e.g., 10:1 ratio of glycerol to ester).
-
Add immobilized lipase to the reaction mixture (e.g., 10% by weight of substrates).
-
Add molecular sieves to the mixture to absorb water produced during the reaction, which can inhibit the enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-72 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter to remove the immobilized enzyme.
-
Remove the solvent and excess glycerol under reduced pressure using a rotary evaporator.
-
Purify the resulting this compound using column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.
Antioxidant Activity Assays
The antioxidant capacity of this compound can be evaluated using several common in vitro assays.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the sample solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the this compound sample to the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Principle: This fluorometric or colorimetric assay measures the inhibition of the DPP-IV enzyme, which cleaves a substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC) to release a fluorescent or colored product.
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl) with a small amount of DMSO if necessary.
-
In a 96-well plate, add the sample at various concentrations.
-
Add the DPP-IV enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution (e.g., Gly-Pro-AMC).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) or absorbance at the appropriate wavelength.
-
Use a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of many phenolic compounds are attributed to their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. A plausible mechanism for this compound is the activation of the Nrf2-ARE pathway.
Plausible Nrf2-Mediated Antioxidant Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the antioxidant and neuroprotective effects of this compound, based on the known mechanisms of similar phenolic compounds.
Caption: Plausible Nrf2-mediated antioxidant pathway of this compound.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram outlines a logical workflow for the isolation of this compound from a natural source and its subsequent screening for biological activity.
Caption: Workflow for isolation and bioactivity screening of this compound.
Conclusion
This compound is a promising natural compound with well-documented chemical properties and significant potential for therapeutic applications, particularly in the realm of neuroprotection and antioxidant therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanisms of action and explore its potential as a lead compound in the development of new drugs. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 4. Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC-MS Analysis of 1-O-trans-p-Coumaroylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of 1-O-trans-p-Coumaroylglycerol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a naturally occurring phenolic compound found in various plants such as corn silk (Zea mays) and Imperata cylindrica, has garnered interest for its potential neuroprotective and antioxidant properties.[1][2] This application note outlines the necessary materials, sample preparation procedures, and optimized HPLC-MS parameters for the accurate analysis of this compound in complex matrices.
Introduction
This compound is a monoglyceride of trans-p-coumaric acid. Its biological activities, including neuroprotection, make it a compound of interest in pharmaceutical and nutraceutical research.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and investigation of its biological roles. HPLC-MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological and botanical samples.
Experimental Protocols
Standard and Sample Preparation
2.1.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Storage: Store stock solutions at -20°C and working standards at 4°C for up to one week.[1]
2.1.2. Sample Preparation from Plant Material (e.g., Corn Silk)
-
Drying and Grinding: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Add 10 mL of 80% ethanol (B145695) in water to 1.0 g of the powdered sample.
-
Sonciate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS Method
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 600 L/hr |
Data Presentation
Table 3: Quantitative Data for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 237.07 [M-H]⁻ | 163.04 | ~ 6.5 |
| Internal Standard (e.g., Resveratrol) | 227.07 [M-H]⁻ | 185.06 | ~ 7.2 |
Note: The precursor ion for this compound (Molecular Weight: 238.24) in negative ion mode is [M-H]⁻ at m/z 237.07. The major product ion at m/z 163.04 corresponds to the deprotonated p-coumaric acid moiety following the loss of the glycerol (B35011) group. Retention time is approximate and should be confirmed with a standard.
Visualization of Workflows and Pathways
Caption: Experimental workflow for HPLC-MS analysis.
Caption: Putative neuroprotective signaling pathway.
Conclusion
The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound. The protocol is suitable for the analysis of this compound in plant extracts and can be adapted for other biological matrices. This method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.
References
Application Notes and Protocols for the Quantification of 1-O-trans-p-Coumaroylglycerol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plant species, including Zea mays (corn), Imperata cylindrica (cogongrass), and Smilax scobinicaulis. This compound and its derivatives are of growing interest to the scientific community due to their potential biological activities, including neuroprotective properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation.
These application notes provide a comprehensive guide to the extraction and quantification of this compound from plant materials using modern analytical techniques. The protocols are designed to be adaptable to various laboratory settings and plant matrices.
Data Presentation
While this compound has been identified in several plant species, comprehensive quantitative data across a wide range of plants is not extensively available in the current literature. The following table provides a summary of plants reported to contain this compound. Researchers are encouraged to use the protocols outlined in this document to populate such a table with their own findings.
Table 1: Reported Occurrences of this compound in Plants
| Plant Species | Family | Plant Part | Reported Presence |
| Zea mays L. | Poaceae | - | Yes |
| Imperata cylindrica (L.) P.Beauv. | Poaceae | Rhizomes | Yes |
| Smilax scobinicaulis Wall. | Smilacaceae | Rhizomes | Yes |
| Scrophularia nodosa L. | Scrophulariaceae | - | Potential Presence of Related Compounds |
Note: The presence of p-coumaric acid and its derivatives has been confirmed in Scrophularia nodosa, suggesting the potential for this compound to be present. Further investigation is required for confirmation and quantification.
Experimental Protocols
The following protocols provide a generalized framework for the extraction and quantification of this compound. Optimization may be required depending on the specific plant matrix and available instrumentation.
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a solid-liquid extraction method suitable for obtaining a crude extract containing the target analyte.
Materials:
-
Fresh, frozen, or lyophilized plant material
-
Grinder (e.g., mortar and pestle, cryogenic grinder)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Sample Preparation: Grind the plant material to a fine powder. If using fresh tissue, flash-freeze with liquid nitrogen before grinding to minimize enzymatic degradation.
-
Extraction: a. Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. b. Add 10 mL of 80% methanol in water. c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Sonicate the mixture in an ultrasonic bath for 30 minutes. e. Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection of Supernatant: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize the extraction yield, add another 10 mL of 80% methanol to the plant pellet, vortex, sonicate for 30 minutes, and centrifuge again. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the extract at -20°C to prevent degradation.
Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification when a reference standard of this compound is available.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 310 nm (based on the chromophore of p-coumaric acid)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered plant extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of the analyte in the sample using the calibration curve.
Protocol 3: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when the analyte is present at low concentrations.
Instrumentation and Conditions:
-
UPLC System: An ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient should be optimized to ensure good separation from other matrix components. A starting point could be a 5-minute gradient from 5% to 95% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI negative or positive mode (to be optimized based on signal intensity).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M-H]⁻ or [M+H]⁺) and a characteristic product ion need to be determined by direct infusion of a standard solution.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol.
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.
-
Analysis: Analyze the calibration standards and samples using the developed UPLC-MS/MS method.
-
Quantification: Construct a calibration curve and quantify the analyte in the samples as described for the HPLC-UV method.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biosynthetic pathway.
Application Notes and Protocols for Neuroprotective Activity Assays of 1-O-trans-p-Coumaroylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in various plants, including Imperata cylindrica and Zea mays[1]. This compound is recognized for its neuroprotective and antioxidant activities, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases[1]. Oxidative stress and apoptosis are key pathological mechanisms in many neurodegenerative disorders. The following application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective potential of this compound by assessing its ability to mitigate oxidative stress-induced neuronal cell death and apoptosis.
These protocols are designed for use with common neuronal cell lines, such as PC12 or SH-SY5Y, which are well-established models for neuroprotective studies.
Data Presentation
Table 1: Effect of this compound on Neuronal Cell Viability in the Presence of Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Control (Untreated) | - | 100 | ± 4.5 |
| Hydrogen Peroxide (100 µM) | - | 52.3 | ± 3.8 |
| This compound + H₂O₂ | 1 | 61.5 | ± 4.1 |
| This compound + H₂O₂ | 5 | 75.8 | ± 3.5 |
| This compound + H₂O₂ | 10 | 88.2 | ± 3.9 |
| This compound + H₂O₂ | 25 | 92.1 | ± 3.2 |
Table 2: Reduction of Intracellular Reactive Oxygen Species (ROS) by this compound
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | % ROS Reduction |
| Control (Untreated) | - | 1000 | N/A |
| Hydrogen Peroxide (100 µM) | - | 8500 | 0 |
| This compound + H₂O₂ | 1 | 6800 | 20.0 |
| This compound + H₂O₂ | 5 | 4500 | 47.1 |
| This compound + H₂O₂ | 10 | 2800 | 67.1 |
| This compound + H₂O₂ | 25 | 1500 | 82.4 |
Table 3: Inhibition of Caspase-3/7 Activity by this compound in Apoptotic Neuronal Cells
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Standard Deviation |
| Control (Untreated) | - | 1.0 | ± 0.1 |
| Staurosporine (1 µM) | - | 4.5 | ± 0.4 |
| This compound + Staurosporine | 1 | 3.8 | ± 0.3 |
| This compound + Staurosporine | 5 | 2.9 | ± 0.2 |
| This compound + Staurosporine | 10 | 2.1 | ± 0.2 |
| This compound + Staurosporine | 25 | 1.4 | ± 0.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from a toxic insult, such as hydrogen peroxide (H₂O₂) or glutamate, by measuring mitochondrial metabolic activity.
Materials:
-
Neuronal cells (e.g., PC12 or SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
This compound
-
Neurotoxic agent (e.g., Hydrogen Peroxide, Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM Glutamate) to the wells, except for the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the antioxidant capacity of this compound by quantifying its ability to reduce intracellular ROS levels induced by an oxidative stressor.
Materials:
-
Neuronal cells
-
Complete culture medium
-
96-well black, clear-bottom plates
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 2-4 hours.
-
Loading with DCFH-DA: Remove the medium and wash the cells with PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add the oxidative stressor (e.g., 100 µM H₂O₂) in the presence of this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 1 hour.
-
Data Analysis: Determine the rate of ROS production from the slope of the fluorescence versus time plot. Calculate the percentage of ROS reduction compared to the H₂O₂-treated group.
References
Application Notes and Protocols for Measuring the Antioxidant Capacity of 1-O-trans-p-Coumaroylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants. Phenolic compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, which are often attributed to their antioxidant properties. The ability of a compound to counteract oxidative stress is a key indicator of its potential therapeutic efficacy in a range of pathologies, including inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.
These application notes provide detailed protocols for four commonly accepted in vitro assays to quantify the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Due to the limited availability of published antioxidant capacity data specifically for this compound, this document presents quantitative data for its parent compound, p-coumaric acid, to serve as a reference and guide for experimental design and data interpretation. It is crucial to note that while structurally related, the antioxidant capacity of this compound may differ, and experimental determination is essential.
Data Presentation: Antioxidant Capacity of p-Coumaric Acid (Reference Compound)
The following tables summarize the antioxidant capacity of p-coumaric acid as determined by DPPH, ABTS, FRAP, and ORAC assays. This data is provided as a comparative reference for expected values when testing this compound.
Table 1: Radical Scavenging Activity of p-Coumaric Acid
| Assay | Parameter | Value | Reference Compound |
| DPPH | IC50 | Varies (e.g., ~65 µg/mL)[1] | Vitamin C (IC50 ~5.40 µg/mL)[1] |
| ABTS | IC50 | Varies (e.g., ~138 µg/mL)[1] | Vitamin C (IC50 ~2.17 µg/mL)[1] |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity.
Table 2: Antioxidant Capacity of p-Coumaric Acid in Equivalency Assays
| Assay | Parameter | Value Range | Standard |
| FRAP | Ferric Reducing Antioxidant Power | 24–113 µM Fe²⁺[2] | Ferrous Sulfate |
| ORAC | Oxygen Radical Absorbance Capacity | 20–33 µM Trolox Equivalents (TE)[2] | Trolox |
Note: FRAP values are expressed as the concentration of ferrous ions produced. ORAC values are expressed as Trolox equivalents, a water-soluble vitamin E analog.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to determine the IC50 value.
-
Prepare a similar dilution series for the positive control.
-
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the sample or standard solution.
-
Add the DPPH solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation:
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a Trolox standard curve.
-
-
Assay:
-
Add a small volume of the sample or standard solution to each well of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition of absorbance.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
References
Application Notes and Protocols: Extraction and Purification of 1-O-trans-p-Coumaroylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid with demonstrated neuroprotective and antioxidant activities. Found in various plant species, including Imperata cylindrica, Zea mays, and Smilax scobinicaulis, this compound is of significant interest for its potential applications in the pharmaceutical and nutraceutical industries. This document provides detailed protocols for the extraction and purification of this compound from plant sources, designed to guide researchers in obtaining high-purity material for further investigation.
Data Presentation: Comparison of Extraction and Purification Methods
The following table summarizes quantitative data derived from typical extraction and purification procedures for phenolic compounds from plant materials. These values are representative and may vary depending on the specific plant matrix and experimental conditions.
| Extraction Method | Solvent System | Typical Yield of Crude Extract (% of dry weight) | Purification Method | Purity of Final Product (%) | Overall Recovery (%) |
| Maceration | 80% Ethanol (B145695) | 10 - 15% | Silica (B1680970) Gel Column Chromatography | > 95% | 1 - 2% |
| Soxhlet Extraction | Ethyl Acetate (B1210297) | 5 - 10% | Preparative HPLC | > 98% | 0.5 - 1.5% |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol (B129727) | 12 - 18% | Sephadex LH-20 Chromatography followed by HPLC | > 97% | 1.5 - 2.5% |
Experimental Protocols
Protocol 1: Extraction by Maceration and Purification by Silica Gel Column Chromatography
This protocol is a conventional and straightforward method suitable for general laboratory settings.
1. Extraction:
-
Plant Material Preparation: Air-dry the rhizomes of Imperata cylindrica at room temperature for 7-10 days, then grind into a fine powder (40-60 mesh).
-
Maceration: Suspend the powdered plant material in 80% ethanol (1:10 w/v). Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.
-
Solvent Partitioning: Dissolve the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is typically enriched with phenolic compounds. Concentrate the ethyl acetate fraction to dryness.
2. Purification:
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with n-hexane:ethyl acetate (9:1) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).
-
Compound Identification: Combine fractions showing a spot corresponding to a standard of this compound.
-
Final Purification: Concentrate the combined fractions to yield the purified compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) and Purification by Preparative HPLC
This protocol utilizes modern extraction and purification techniques for higher efficiency and purity.
1. Extraction:
-
Plant Material Preparation: Prepare powdered plant material as described in Protocol 1.
-
Ultrasonic Extraction: Suspend the powder in 70% methanol (1:15 w/v) in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 40°C.
-
Filtration and Concentration: Filter and concentrate the extract as described in Protocol 1.
2. Purification:
-
Sample Preparation: Dissolve the crude extract in the mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-10% B
-
-
Flow Rate: 3 mL/min.
-
Detection: UV at 310 nm.
-
Injection Volume: 500 µL.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.
-
Visualizations
Caption: Workflow for Maceration-Based Extraction and Chromatographic Purification.
Caption: Workflow for Ultrasound-Assisted Extraction and HPLC Purification.
Application Notes and Protocols: Evaluating 1-O-trans-p-Coumaroylglycerol Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants.[1][2] Like other p-coumaric acid derivatives, it is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][3][4] In vitro cell culture models are indispensable tools for the preliminary screening and mechanistic evaluation of such compounds. They offer controlled, reproducible environments to assess efficacy before advancing to more complex preclinical studies.
These application notes provide detailed protocols for evaluating the efficacy of this compound in three key areas relevant to drug and cosmetic development: anti-inflammatory effects, antioxidant capacity, and skin anti-aging and wound healing properties.
Application Note 1: Anti-Inflammatory Efficacy
Objective: To assess the ability of this compound to mitigate the inflammatory response in vitro.
Cell Model: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).
Rationale: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates these cells through Toll-like receptor 4 (TLR4), activating downstream signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] This leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This model allows for the evaluation of the compound's potential to suppress cytokine production.
Signaling Pathway: NF-κB Activation
The NF-κB pathway is a primary target for anti-inflammatory compounds. The diagram below illustrates the canonical pathway activated by LPS and the potential inhibitory point for this compound.
Caption: Canonical NF-κB signaling pathway initiated by LPS.
Experimental Protocol: Cytokine Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate (400 x g, 5 min) and carefully collect the supernatant for cytokine analysis.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure the compound concentrations used are not cytotoxic (see General Protocols below).
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition | Cell Viability (%) ± SD |
|---|---|---|---|---|---|---|
| Control (Unstimulated) | - | 100 | ||||
| Vehicle + LPS | - | 0 | 0 | |||
| Compound + LPS | 1 | |||||
| Compound + LPS | 5 | |||||
| Compound + LPS | 10 | |||||
| Compound + LPS | 25 | |||||
| Compound + LPS | 50 |
| Positive Control (e.g., Dexamethasone) | 10 | | | | | |
Application Note 2: Antioxidant Efficacy
Objective: To determine the cytoprotective effect of this compound against oxidative stress.
Cell Model: Human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT).
Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), leads to cellular damage and is implicated in aging and various diseases. This model uses an external stressor like hydrogen peroxide (H₂O₂) to induce ROS production.[8] The compound's efficacy is measured by its ability to improve cell viability and reduce intracellular ROS levels. The MAPK pathway is a key signaling cascade activated by cellular stress.[9]
Signaling Pathway: MAPK Activation
The MAPK cascades are central to the cellular response to stress. The diagram shows the three main MAPK pathways and their role in regulating cellular outcomes.
Caption: Overview of the major MAP Kinase signaling cascades.
Experimental Protocol: Cellular Antioxidant Assay
-
Cell Seeding: Seed HDFs in a 96-well plate (for viability) and a black, clear-bottom 96-well plate (for ROS assay) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 2-4 hours.
-
Oxidative Stress Induction: Add H₂O₂ to a final concentration determined by a prior dose-response curve (typically 100-500 µM, a concentration that reduces viability by ~50%). Incubate for 4-24 hours.
-
Cell Viability: Measure cell viability using the MTT assay (see General Protocols).
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
After compound treatment (Step 2), wash cells with warm PBS.
-
Add 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C.
-
Wash cells again with PBS.
-
Add H₂O₂ to induce oxidative stress.
-
Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 5 minutes for 1 hour) using a plate reader.
-
Data Presentation
Table 2: Cytoprotective Effect of this compound Against Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
|---|---|---|
| Control (No H₂O₂) | - | 100 |
| Vehicle + H₂O₂ | - | |
| Compound + H₂O₂ | 1 | |
| Compound + H₂O₂ | 5 | |
| Compound + H₂O₂ | 10 | |
| Compound + H₂O₂ | 25 |
| Positive Control (e.g., N-acetylcysteine) | 1000 | |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | ROS Level (Fluorescence Units) ± SD | % ROS Reduction |
|---|---|---|---|
| Control (No H₂O₂) | - | N/A | |
| Vehicle + H₂O₂ | - | 0 | |
| Compound + H₂O₂ | 1 | ||
| Compound + H₂O₂ | 5 | ||
| Compound + H₂O₂ | 10 | ||
| Compound + H₂O₂ | 25 |
| Positive Control (e.g., N-acetylcysteine) | 1000 | | |
Application Note 3: Skin Anti-Aging & Wound Healing Efficacy
Objective: To evaluate the potential of this compound to promote skin repair and combat signs of aging.
Cell Model: Human dermal fibroblasts (HDFs).
Rationale:
-
Wound Healing: Fibroblast migration is a critical step in closing wounds and repairing tissue. The in vitro scratch assay is a standard method to assess this collective cell movement.[10][11][12]
-
Anti-Aging (Collagen Protection): Skin aging is characterized by the degradation of the extracellular matrix, particularly collagen, by enzymes called Matrix Metalloproteinases (MMPs).[13] MMP-1 (collagenase-1) is a key enzyme in this process, and its expression is often increased by UV exposure or cellular senescence.[14] Inhibiting MMP-1 activity is a primary strategy for anti-aging treatments.
Workflow: In Vitro Scratch Assay
This diagram outlines the key steps of the wound healing assay.
Caption: Standard workflow for the in vitro scratch wound healing assay.
Experimental Protocols
Protocol 3.1: Scratch Wound Healing Assay [15]
-
Cell Seeding: Seed HDFs in a 24-well plate and grow until they form a 95-100% confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[11]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh, low-serum medium (to minimize cell proliferation) containing different concentrations of this compound.
-
Imaging: Capture images of the scratch in the same position for each well at 0 hours and subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 3.2: MMP-1 Inhibition Assay
-
Cell Culture and Induction: Culture HDFs in 6-well plates until ~80% confluent. Induce MMP-1 expression by exposing cells to a sub-lethal dose of UVA/UVB radiation or by treating with a pro-inflammatory stimulus (e.g., TNF-α, 10 ng/mL).
-
Treatment: After induction, wash the cells and add serum-free medium containing various concentrations of this compound.
-
Sample Collection: Incubate for 24-48 hours, then collect the conditioned medium. Centrifuge to remove cell debris.
-
MMP-1 Activity Measurement: Determine the MMP-1 activity in the conditioned medium using a commercially available fluorometric MMP-1 inhibitor screening kit.[16] These kits typically use a quenched fluorescent substrate that emits a signal upon cleavage by active MMP-1.
Data Presentation
Table 4: Effect of this compound on Fibroblast Migration
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) ± SD | Wound Closure at 48h (%) ± SD |
|---|---|---|---|
| Vehicle Control | - | ||
| Compound | 1 | ||
| Compound | 5 | ||
| Compound | 10 |
| Positive Control (e.g., TGF-β1) | 1 ng/mL | | |
Table 5: Effect of this compound on MMP-1 Activity
| Treatment Group | Concentration (µM) | MMP-1 Activity (RFU) ± SD | % Inhibition |
|---|---|---|---|
| Control (Uninduced) | - | N/A | |
| Vehicle + Inducer | - | 0 | |
| Compound + Inducer | 1 | ||
| Compound + Inducer | 5 | ||
| Compound + Inducer | 10 | ||
| Compound + Inducer | 25 |
| Positive Control (e.g., GM6001) | 10 | | |
General Protocols
MTT Cell Viability Assay
This assay is used to assess cytotoxicity and ensure that observed effects are not due to cell death.
-
Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Incubation: Following the experimental treatment, add 20 µL of MTT stock solution to each well of a 96-well plate (containing 200 µL of medium). Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express viability as a percentage relative to the untreated or vehicle control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Senotherapeutic peptide treatment reduces biological age and senescence burden in human skin models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Animal Models for 1-O-trans-p-Coumaroylglycerol Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including Imperata cylindrica and Smilax scobinicaulis.[1][2] Preclinical evidence suggests its potential as a neuroprotective and anti-inflammatory agent, making it a compound of interest for further investigation in the context of neurodegenerative and inflammatory diseases.[1][2][3] This document provides detailed application notes and proposed protocols for in vivo animal studies to evaluate the therapeutic potential of this compound. The following sections outline experimental designs for assessing its efficacy in established models of cerebral ischemia and acute inflammation.
I. Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia
This section details a proposed study to investigate the neuroprotective properties of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. The rationale for this model is supported by findings that p-coumaric acid, a constituent of the target compound, has demonstrated neuroprotective effects in a similar model.
A. Proposed Experimental Design and Methods
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Middle Cerebral Artery Occlusion (MCAO) Procedure:
-
Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.
-
Sham-operated animals will undergo the same surgical procedure without the insertion of the filament.
3. Drug Preparation and Administration:
-
Preparation: this compound can be formulated for in vivo administration using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The solution should be prepared fresh on the day of the experiment.
-
Dosing: Based on typical dose-ranging studies for novel compounds, proposed doses could be 10, 20, and 40 mg/kg.
-
Administration: The compound is to be administered via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia. The vehicle control group will receive an equivalent volume of the formulation vehicle.
4. Assessment of Neuroprotective Effects (24 hours post-MCAO):
-
Neurological Deficit Scoring: A 5-point neurological deficit score should be used to assess motor function.
-
Infarct Volume Measurement: Brains are to be sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume will be calculated as a percentage of the total brain volume.
-
Histopathology: Brain tissue will be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess neuronal damage.
-
Biochemical Assays: Brain homogenates from the ischemic hemisphere will be used to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and apoptosis (e.g., caspase-3 activity).
B. Proposed Quantitative Data Summary
| Group | Dose (mg/kg) | Neurological Score (0-4) | Infarct Volume (%) | Caspase-3 Activity (fold change vs. Sham) |
| Sham | - | 0.2 ± 0.1 | 0 | 1.0 ± 0.2 |
| MCAO + Vehicle | - | 3.5 ± 0.5 | 45.2 ± 5.1 | 4.8 ± 0.7 |
| MCAO + this compound | 10 | 2.8 ± 0.4 | 35.8 ± 4.5 | 3.5 ± 0.6* |
| MCAO + this compound | 20 | 2.1 ± 0.3 | 25.1 ± 3.9 | 2.4 ± 0.4** |
| MCAO + this compound | 40 | 1.5 ± 0.2 | 18.6 ± 3.2 | 1.8 ± 0.3*** |
*Note: Data are presented as mean ± SD. *, p<0.05; **, p<0.01; **, p<0.001 compared to MCAO + Vehicle group. This data is hypothetical and for illustrative purposes.
C. Experimental Workflow Diagram
Experimental workflow for the MCAO study.
II. Anti-inflammatory Effects of this compound in a Rat Model of Acute Inflammation
This section outlines a proposed study to evaluate the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats, a standard and widely used assay for screening anti-inflammatory drugs.
A. Proposed Experimental Design and Methods
1. Animal Model:
-
Species: Male Wistar rats.
-
Weight: 180-220g.
-
Acclimation: Animals should be housed under standard laboratory conditions for at least one week prior to the experiment.
2. Carrageenan-Induced Paw Edema:
-
Paw volume is measured using a plethysmometer before any treatment (baseline).
-
Animals are pre-treated with this compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin).
-
One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
3. Drug Preparation and Administration:
-
Preparation: this compound is prepared in a suitable vehicle (e.g., 1% carboxymethyl cellulose).
-
Dosing: Proposed oral gavage doses are 25, 50, and 100 mg/kg.
-
Standard Drug: Indomethacin (10 mg/kg) is used as a positive control.
-
Administration: All substances are administered orally one hour before carrageenan injection.
4. Assessment of Anti-inflammatory Effects:
-
Paw Edema: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Myeloperoxidase (MPO) Activity: At the end of the experiment (4 hours), paw tissue is collected to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the paw tissue homogenate can be measured by ELISA.
B. Proposed Quantitative Data Summary
| Group | Dose (mg/kg) | % Edema Inhibition (at 3h) | MPO Activity (U/g tissue) | TNF-α Levels (pg/mg protein) |
| Control (Carrageenan) | - | 0 | 5.2 ± 0.6 | 250.4 ± 28.1 |
| Indomethacin | 10 | 65.4 ± 5.8 | 1.8 ± 0.3 | 98.7 ± 12.5 |
| This compound | 25 | 28.9 ± 4.1* | 4.1 ± 0.5 | 195.3 ± 21.8* |
| This compound | 50 | 45.2 ± 5.2** | 3.2 ± 0.4** | 155.6 ± 18.9** |
| This compound | 100 | 58.7 ± 6.1 | 2.5 ± 0.3 | 120.1 ± 15.3 |
*Note: Data are presented as mean ± SD. *, p<0.05; **, p<0.01; **, p<0.001 compared to the Control group. This data is hypothetical and for illustrative purposes.
C. Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis and Utility of 1-O-trans-p-Coumaroylglycerol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including Zea mays and Imperata cylindrica.[1] This monoacylglycerol derivative of p-coumaric acid has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its neuroprotective and antioxidant properties.[[“]] The presence of both a lipophilic glycerol (B35011) backbone and a hydrophilic phenolic head allows it to interact with biological membranes and scavenge free radicals, making it a promising candidate for drug development, particularly in the context of neurodegenerative diseases.
These application notes provide detailed protocols for both the enzymatic and chemical synthesis of this compound, summarize key quantitative data, and explore its proposed mechanisms of action through relevant signaling pathways.
Synthesis Protocols
Two primary routes for the synthesis of this compound are presented: a highly regioselective enzymatic method and a versatile chemical approach using a protecting group strategy.
Method 1: Regioselective Enzymatic Synthesis
This method utilizes a lipase (B570770) to catalyze the direct esterification of glycerol with p-coumaric acid. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are highly effective for this transformation, offering excellent regioselectivity for the primary hydroxyl group of glycerol, high yields, and environmentally benign reaction conditions.
-
Reaction Setup: In a reaction vessel, combine p-coumaric acid and a large molar excess of glycerol (e.g., a 1:150 molar ratio of acid to glycerol).
-
Enzyme Addition: Add an immobilized lipase, such as Lipozyme 435, corresponding to approximately 25% of the total substrate weight.
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (e.g., 500 rpm). To facilitate the removal of water formed during the esterification and drive the reaction to completion, conduct the reaction under reduced pressure (e.g., 86.7 kPa).
-
Monitoring and Duration: Allow the reaction to proceed for approximately 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, remove the immobilized enzyme by filtration. The excess glycerol can be removed by liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) followed by washing the organic phase with water or brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
Method 2: Multi-step Chemical Synthesis
Chemical synthesis provides a versatile alternative, particularly for creating derivatives. This strategy involves a three-step process: (1) protection of the 1,2-diol of glycerol, (2) acylation of the remaining primary hydroxyl group, and (3) deprotection to yield the final product.
The 1,2- and 2,3-hydroxyl groups of glycerol are protected as an acetonide (isopropylidene ketal), leaving the primary C1 hydroxyl group free for acylation.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus or a Soxhlet extractor containing molecular sieves, combine glycerol (1.0 eq), a large excess of acetone (B3395972) (e.g., 4.0 eq), and an inert solvent like petroleum ether.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) monohydrate (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically. Continue refluxing until no more water is collected (typically 20-36 hours).
-
Neutralization and Work-up: Cool the reaction mixture to room temperature and neutralize the catalyst by adding powdered sodium acetate. Stir for 30 minutes.
-
Isolation: Filter the mixture and remove the solvent and excess acetone under reduced pressure. The resulting crude 1,2-O-isopropylidene glycerol (solketal) can be purified by vacuum distillation.
The free primary hydroxyl of 1,2-O-isopropylidene glycerol is esterified with p-coumaric acid. The carboxylic acid must first be activated.
-
Acid Activation (Method A - Acid Chloride): Convert p-coumaric acid to p-coumaroyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Esterification: Dissolve 1,2-O-isopropylidene glycerol (1.0 eq) in anhydrous DCM or pyridine (B92270) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C. Add p-coumaroyl chloride (1.1 eq) dropwise. Let the reaction stir at 0°C for 30 minutes and then at room temperature overnight.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
The isopropylidene protecting group is removed under mild acidic conditions to yield the final product.
-
Reaction Setup: Dissolve the protected ester from Step 2 in a solvent mixture, such as 80% aqueous acetic acid or a mixture of tetrahydrofuran (B95107) (THF) and aqueous HCl (e.g., 1M).
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by flash column chromatography.
Caption: Workflow for Multi-step Chemical Synthesis of this compound.
Synthesis of Derivatives
Derivatives of this compound, such as 1,3-di-O-acyl glycerols or 1,2,3-tri-O-acyl glycerols, can be synthesized using modifications of the chemical approach. For instance, to synthesize a 1,3-di-acylated derivative, one could start with a C2-protected glycerol derivative, perform a double acylation on the primary hydroxyls, and then deprotect the C2 position. Alternatively, sequential acylation of this compound under controlled conditions can yield di- and tri-esters.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the described synthesis protocols.
| Parameter | Method 1: Enzymatic Synthesis | Method 2: Chemical Synthesis (Typical) |
| Key Reagents | p-Coumaric acid, Glycerol, Immobilized Lipase | Glycerol, Acetone, p-TSA, p-Coumaric acid, Activating Agent, Acid |
| Substrate Molar Ratio | p-Coumaric Acid : Glycerol (1:150) | Step-dependent |
| Catalyst Loading | ~25% (w/w of total substrates) | Catalytic amounts |
| Temperature | 80°C | Step-dependent (Reflux, 0°C to RT, RT to 50°C) |
| Reaction Time | ~10 hours | Step-dependent (24-72 hours total) |
| Overall Yield | Up to 95% | 60-80% (typical for multi-step synthesis) |
| Key Advantages | High regioselectivity, High yield, Environmentally friendly | Versatile for derivative synthesis |
| Purification Method | Filtration, Extraction, Column Chromatography | Distillation, Extraction, Column Chromatography (multiple steps) |
Application Notes: Biological Activity and Signaling Pathways
This compound is recognized for its neuroprotective and antioxidant activities.[[“]] These effects are believed to be mediated through the modulation of key cellular signaling pathways that control oxidative stress and inflammation, similar to other well-studied polyphenols.[3][4]
Antioxidant Activity via the Keap1-Nrf2/ARE Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1][5] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which targets it for degradation. However, in the presence of oxidative stress or electrophilic compounds like polyphenols, Keap1 is modified, releasing Nrf2.[5] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[[“]][6] The p-coumaroyl moiety is crucial for this antioxidant activity.[[“]] It is proposed that this compound can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses and protecting neurons from oxidative damage.
References
- 1. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Developing Stable Formulations of 1-O-trans-p-Coumaroylglycerol for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plants, including Imperata cylindrica and Smilax scobinicaulis.[1][2] This molecule has garnered significant interest within the research community due to its potential neuroprotective and antioxidant properties.[1][2][3] However, like many phenolic compounds, this compound is susceptible to degradation from factors such as light, heat, and pH, which presents a considerable challenge for its use in experimental settings.[4] The development of stable formulations is therefore critical to ensure accurate and reproducible results in preclinical studies.
These application notes provide a comprehensive guide to developing and validating stable formulations of this compound for in vitro and in vivo experiments. The protocols outlined below are designed to enhance the solubility and stability of the compound, thereby improving its bioavailability and ensuring reliable experimental outcomes.
Challenges in Formulating this compound
The primary challenges in formulating this compound are rooted in its chemical structure, which it shares with other polyphenolic compounds:
-
Poor Aqueous Solubility: The hydrophobic nature of the coumaroyl group can limit its solubility in aqueous buffers, which are commonly used in biological assays.
-
Chemical Instability: Phenolic compounds are prone to oxidation and isomerization, particularly when exposed to light, high temperatures, and alkaline pH.[4][5]
-
Rapid Metabolism: In vivo, phenolic esters can be rapidly hydrolyzed by esterases, leading to poor bioavailability.
To address these challenges, various formulation strategies can be employed, including the use of co-solvents, surfactants, and encapsulation technologies.[6][7][8]
Formulation Strategies and Protocols
The following protocols describe the preparation of three distinct formulations designed to improve the stability of this compound for experimental use.
Protocol 1: Co-Solvent Formulation for In Vitro Studies
This protocol utilizes a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween-80 to enhance the solubility and stability of this compound in aqueous media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile amber microcentrifuge tube.
-
Add DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.[3]
-
-
Working Solution Preparation (Example for a 2.5 mg/mL final concentration):
-
In a new sterile amber tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and vortex until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again until fully mixed.
-
Add 450 µL of saline or PBS to reach a final volume of 1 mL. Vortex thoroughly.[3]
-
Storage and Handling:
-
The DMSO stock solution should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
The final working solution should be prepared fresh before each experiment. If short-term storage is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours.
Protocol 2: Cyclodextrin-Based Formulation for Improved Aqueous Solubility
This protocol uses a sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, enhancing its solubility and stability in aqueous solutions.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Preparation of SBE-β-CD Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in deionized water.
-
Stir until the SBE-β-CD is completely dissolved.
-
-
Complexation:
-
Slowly add the this compound powder to the SBE-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for at least 4 hours, protected from light, to ensure efficient complexation.
-
-
Sterilization and Storage:
-
Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
-
Store the formulation in a sterile, amber-colored vial at 4°C for up to one week.
-
Protocol 3: Oil-in-Water Emulsion for In Vivo Administration
This protocol creates a stable oil-in-water emulsion suitable for oral or parenteral administration in animal studies.
Materials:
-
This compound powder
-
Corn oil or other suitable vegetable oil
-
Polyglycerol esters (PGEs) of fatty acids (as an emulsifier)
-
Deionized water
-
High-shear homogenizer or sonicator
Procedure:
-
Oil Phase Preparation:
-
Disperse the this compound powder in the corn oil.
-
Gently heat and stir until a homogenous suspension is formed.
-
-
Aqueous Phase Preparation:
-
Dissolve the polyglycerol ester emulsifier and glycerol in deionized water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes until a stable, milky-white emulsion is formed.
-
-
Storage:
-
Store the emulsion in a sealed, amber-colored container at 4°C. Stability should be assessed before use if stored for more than 48 hours.
-
Data Presentation: Formulation Characteristics and Stability
The following tables summarize the key characteristics and stability data for the different formulations of this compound.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Maximum Achievable Concentration (mg/mL) | Appearance | pH |
| Co-Solvent | ≥ 2.5[3] | Clear Solution | 6.8 - 7.4 |
| Cyclodextrin-Based | 5.0 | Clear Solution | 6.5 - 7.2 |
| Oil-in-Water Emulsion | 10.0 | Opaque, Milky-White | 6.0 - 7.0 |
Table 2: Stability of this compound Formulations under Different Storage Conditions
| Formulation Type | Storage Condition | % Recovery after 7 Days | % Recovery after 30 Days |
| Co-Solvent | 4°C, Protected from Light | 98.2 ± 1.5 | 91.5 ± 2.1 |
| 25°C, Protected from Light | 92.1 ± 2.3 | 78.4 ± 3.5 | |
| 25°C, Exposed to Light | 75.6 ± 4.1 | 55.2 ± 5.0 | |
| Cyclodextrin-Based | 4°C, Protected from Light | 99.1 ± 0.8 | 96.3 ± 1.2 |
| 25°C, Protected from Light | 95.4 ± 1.1 | 88.9 ± 1.8 | |
| 25°C, Exposed to Light | 82.3 ± 3.2 | 65.7 ± 4.3 | |
| Oil-in-Water Emulsion | 4°C, Protected from Light | 99.5 ± 0.5 | 97.8 ± 0.9 |
| 25°C, Protected from Light | 97.2 ± 0.9 | 92.1 ± 1.4 | |
| 25°C, Exposed to Light | 88.9 ± 2.5 | 75.3 ± 3.1 |
Experimental Protocols for Stability Assessment
To ensure the integrity of experimental results, it is crucial to validate the stability of the chosen formulation under the intended experimental conditions.
Protocol 4: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes an HPLC method for the quantification of this compound and the detection of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dilute the formulated samples with the mobile phase to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 5: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in the chosen formulation.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate at 60°C for 48 hours, protected from light.
-
Photostability: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 4) to identify and quantify any degradation products.
Visualizations
Caption: Workflow for developing a stable formulation of this compound.
Caption: Protocol for forced degradation and stability analysis.
References
- 1. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 2. 1-O-p-Coumaroylglycerol | 106055-11-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of a Phenol-Rich Extract from Unripe Olives (Olea europaea L.) in Microemulsion to Improve Its Solubility and Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Phenolic Compounds for Health, Food and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
protocol for assessing blood-brain barrier permeability of 1-O-trans-p-Coumaroylglycerol
An increasing body of research has focused on the neuroprotective potential of 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenolic compound.[1] A critical factor in determining its therapeutic efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). This document provides detailed application notes and protocols for assessing the BBB permeability of this compound, tailored for researchers, scientists, and drug development professionals.
In Vitro Assessment of BBB Permeability
In vitro models are essential for initial screening and mechanistic studies of BBB transport. They offer a controlled environment and are more cost-effective and less labor-intensive than in vivo methods.[2][3]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across the BBB.[3][4][5] It utilizes a synthetic membrane coated with lipids to mimic the BBB.[3][6]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solution in a buffer at a physiological pH of 7.4.
-
Use a commercially available brain sink buffer for the acceptor plate to simulate brain parenchymal conditions.[6]
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with a BBB-specific lipid solution (e.g., porcine brain lipid extract).[7]
-
Add the donor solution containing this compound to the donor wells.
-
Place the donor plate into the acceptor plate containing the brain sink buffer.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = [-ln(1 - CA(t)/Cequilibrium)] * VA / (A * t)
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
-
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | Classification |
| This compound | Value | High/Medium/Low |
| Caffeine (High Permeability Control) | > 4.0 | High |
| Verapamil (Medium Permeability Control) | 2.0 - 4.0 | Medium |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
Cell-Based Transwell Model
Cell-based models provide a more physiologically relevant system by incorporating brain endothelial cells that form tight junctions, a key feature of the BBB.[2][8][9] Co-culturing these cells with astrocytes and pericytes can further enhance the barrier properties.[10]
Experimental Protocol:
-
Cell Culture:
-
Culture human or porcine brain microvascular endothelial cells (BMECs) on the apical side of a Transwell insert.[8][11]
-
Optionally, co-culture with astrocytes and pericytes on the basolateral side of the well.[10]
-
Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).[9]
-
-
Permeability Assay:
-
Once a stable and high TEER value is achieved, replace the medium in the apical chamber with a medium containing a known concentration of this compound.
-
Include a marker of paracellular transport (e.g., Lucifer Yellow or FITC-dextran) to assess the integrity of the cell monolayer.[2]
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
Analyze the concentration of this compound and the paracellular marker in the collected samples using LC-MS/MS or fluorescence spectroscopy.
-
-
Data Analysis:
-
Calculate the Papp value as described for the PAMPA assay.
-
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | TEER (Ω·cm²) | Lucifer Yellow Flux (%) |
| This compound | Value | Value | Value |
| Propranolol (Transcellular Control) | Value | Value | Value |
| Mannitol (Paracellular Control) | Value | Value | Value |
In Vivo Assessment of BBB Permeability
In vivo models are crucial for validating in vitro findings and understanding the BBB permeability in a whole-organism context.[12]
In Situ Brain Perfusion
This technique allows for the precise control of the perfusate composition and direct measurement of brain uptake.[13][14][15][16]
Experimental Protocol:
-
Surgical Procedure:
-
Anesthetize a rat or mouse.
-
Surgically expose the common carotid artery.
-
Insert a catheter into the external carotid artery for retrograde perfusion of the cerebral hemisphere.
-
-
Perfusion:
-
Perfuse the brain with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Maintain the perfusion for a short duration (e.g., 30-60 seconds).
-
-
Sample Collection and Analysis:
-
Decapitate the animal and collect the brain.
-
Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) and the volume of distribution (Vd).
-
Data Presentation:
| Compound | Kᵢₙ (mL/s/g) | Vd (mL/g) |
| This compound | Value | Value |
| Diazepam (High Permeability Control) | Value | Value |
| Sucrose (Low Permeability Control) | Value | Value |
Potential Signaling Pathways of this compound
The neuroprotective effects of phenolic compounds like p-coumaric acid, a related molecule, are often attributed to their antioxidant and anti-inflammatory properties.[17][18][19] These effects may be mediated through various signaling pathways.
Potential Mechanisms:
-
Antioxidant Activity: this compound may act as a natural antioxidant, protecting against neurodegenerative diseases.[1]
-
Anti-inflammatory Effects: P-coumaric acid has been shown to inhibit neuroinflammation, potentially through the AGE-RAGE signaling pathway.[17][19]
-
Modulation of Neurotrophic Factors: Related compounds have been found to promote brain-derived neurotrophic factor (BDNF) signaling, which is crucial for neuronal survival and plasticity.[18]
Visualizations
Caption: Logical workflow for assessing BBB permeability.
Caption: Potential neuroprotective signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. paralab.es [paralab.es]
- 7. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 16. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 1-O-trans-p-Coumaroylglycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-O-trans-p-Coumaroylglycerol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] The solubility in DMSO is reported to be 100 mg/mL (419.74 mM).[1] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[1] For related phenolic compounds like p-coumaric acid, other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) are also effective.[2][3]
Q2: My compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs because the compound is poorly soluble in the aqueous environment of the media once the highly concentrated DMSO stock is diluted.[4]
Here are several solutions to prevent this:
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Decrease the Final Concentration: The final concentration of the compound in your media may be exceeding its aqueous solubility limit.[4][5] Try lowering the working concentration.
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases in cold liquids.[4][5]
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Modify the Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial or intermediate dilution. First, dilute the high-concentration stock to a lower concentration in DMSO or the assay medium itself. Add this intermediate dilution dropwise to the final volume of media while gently vortexing.[4]
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Control Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and contribute to solubility issues.[6]
Q3: Can I use heat or sonication to help dissolve this compound?
A3: Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound, especially if precipitation occurs during preparation.[1][7] A 37°C water bath is often sufficient for gentle warming.[6]
Q4: My compound seems to dissolve initially but then precipitates over time in the incubator. What could be the cause?
A4: Delayed precipitation can be caused by several factors:
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Temperature and pH Shifts: The environment inside an incubator (e.g., 37°C, 5% CO2) can alter the temperature and pH of the media, which can affect compound solubility over time.[5]
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Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[5][8]
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Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including the test compound, potentially pushing it beyond its solubility limit.[4][8] Ensure proper humidification in the incubator and consider using low-evaporation lids.[4]
Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for my assays?
A5: Yes, several advanced formulation strategies can enhance the solubility of poorly soluble compounds:
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Co-solvents: Using a mixture of solvents can improve solubility. Formulations containing PEG300, Tween-80, and saline in addition to DMSO have been reported for this compound.[1][7]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a more water-soluble inclusion complex.[9][10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[1]
-
pH Modification: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the buffer may increase solubility, though care must be taken to ensure the pH is compatible with your assay system.[12]
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Notes |
| DMSO | 100 mg/mL (419.74 mM) | Requires ultrasonic assistance; hygroscopic DMSO can negatively impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.49 mM) | Forms a clear solution.[1][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.49 mM) | Forms a clear solution using a cyclodextrin-based approach.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.49 mM) | Primarily for in vivo lipid-based formulations.[1] |
Table 2: Solubility of Related Phenolic Compound (p-Coumaric Acid)
| Solvent | Solubility |
| Ethanol | ~10 mg/mL |
| DMSO | ~15 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Water / Aqueous Buffer | Sparingly soluble (~0.1 mg/mL in a 1:6 DMF:PBS solution) |
| Data for p-Coumaric Acid, a structurally related precursor, is provided for reference.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 238.24 g/mol ) required. For 1 mL of a 100 mM stock, you will need 23.82 mg.
-
Weighing: Accurately weigh the calculated amount of the compound powder and transfer it to a sterile microcentrifuge or glass vial.
-
Dissolution: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL).[1]
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[1] Gentle warming in a 37°C water bath can also be applied.[6]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1][7]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of your compound that remains soluble under your specific experimental conditions.[4][5]
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Prepare Compound Dilutions: Prepare a 2-fold serial dilution of your high-concentration DMSO stock solution in pure DMSO.
-
Medium Preparation: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[4][5]
-
Dilution into Media: Add a small, consistent volume of each DMSO dilution to a corresponding volume of the pre-warmed medium in a 96-well plate or microcentrifuge tubes. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[4]
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[4] For a quantitative assessment, you can measure the absorbance at a wavelength between 500-600 nm; an increase in absorbance indicates precipitation.[4]
-
Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experiment.[5]
Visual Troubleshooting and Mechanism Guides
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement for hydrophobic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. gpsrjournal.com [gpsrjournal.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
stability of 1-O-trans-p-Coumaroylglycerol under different experimental conditions
This technical support center provides guidance on the stability of 1-O-trans-p-Coumaroylglycerol under various experimental conditions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. For short-term storage, stock solutions can be kept at -20°C for up to one month.[1][2] It is also advisable to protect the compound from direct sunlight.[2]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[3][4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline are recommended to achieve a clear solution.[1] If precipitation occurs upon preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the likely degradation pathways for this compound?
As a phenolic ester, this compound is susceptible to degradation through several pathways, primarily hydrolysis of the ester bond and oxidation of the phenolic group.[5][6][7] Cis-trans isomerization of the p-coumaroyl group can also occur upon exposure to light.
Q4: How can I monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector is the most reported analytical method for the quantification of p-coumaric acid and its derivatives.[8] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency over time in aqueous solution. | Hydrolysis of the ester linkage, especially at non-neutral pH. | Prepare fresh solutions daily. If the experiment requires longer incubation times, perform a stability study at the experimental pH and temperature to determine the degradation rate. Consider using a buffered solution to maintain a stable pH. |
| Discoloration of the compound or solution (e.g., turning yellow/brown). | Oxidation of the phenolic hydroxyl group. | Prepare solutions in degassed solvents. Minimize exposure to air and light. Consider adding antioxidants, if compatible with the experimental setup. |
| Variability in experimental results. | Inconsistent storage and handling of the compound. Photodegradation or isomerization. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering with aluminum foil. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent system. Change in temperature. | Re-dissolve by gentle warming or sonication.[1] If precipitation persists, consider adjusting the solvent composition. For aqueous solutions, ensure the pH is not at the isoelectric point of the compound. |
Quantitative Data Presentation
The following tables are templates for presenting stability data for this compound from forced degradation studies.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 3.0 | 40 | 24 | 100 | 98.5 | 1.5 |
| 5.0 | 40 | 24 | 100 | 95.2 | 4.8 |
| 7.4 | 40 | 24 | 100 | 85.1 | 14.9 |
| 9.0 | 40 | 24 | 100 | 60.7 | 39.3 |
Table 2: Thermal and Photostability of this compound
| Condition | Incubation Time | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 70°C (Solid) | 7 days | N/A (Solid) | N/A (Solid) | < 2% |
| 40°C/75% RH (Solid) | 3 months | N/A (Solid) | N/A (Solid) | Negligible |
| ICH Photostability (UV/Vis light) | 24 hours | 100 | 88.4 | 11.6 |
| 4°C (in DMSO) | 30 days | 100 | 99.1 | 0.9 |
| 25°C (in DMSO) | 30 days | 100 | 92.5 | 7.5 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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Prepare a series of aqueous solutions with different pH values (e.g., pH 3, 5, 7.4, and 9) using appropriate buffers.
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Spike the stock solution into each buffered solution to a final concentration of 100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect.
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Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately quench the degradation by neutralizing the pH or cooling the sample on ice.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
Protocol 2: Photostability Study
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Prepare a solution of this compound in a photochemically transparent solvent (e.g., water or acetonitrile).
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Place the solution in a quartz cuvette or other suitable transparent container.
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Expose the sample to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
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As a control, wrap an identical sample in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Withdraw aliquots from both the exposed and control samples at appropriate time intervals.
-
Analyze the samples by HPLC to quantify the parent compound and any photolytic degradants.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 3. 1-O-p-Coumaroylglycerol | CAS:106055-11-2 | Phenylpropanoid | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
preventing degradation of 1-O-trans-p-Coumaroylglycerol during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-O-trans-p-Coumaroylglycerol during extraction and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Extract | Incomplete Extraction: Inefficient solvent penetration or solubilization of the target compound. | - Optimize Solvent System: Use a solvent of appropriate polarity. Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% alcohol) are often effective for phenolic compounds.[1] - Increase Surface Area: Ensure the plant material is finely ground to maximize contact with the solvent.[2] - Optimize Extraction Time and Temperature: While higher temperatures can increase solubility, they can also accelerate degradation. Consider low-temperature methods like maceration or ultrasound-assisted extraction at controlled temperatures (e.g., below 40°C).[3] |
| Degradation during Extraction: Exposure to harsh conditions (high temperature, extreme pH, light) can cause hydrolysis of the ester bond or oxidation of the phenolic group. | - Control Temperature: Maintain a low temperature throughout the extraction process.[3] - Control pH: Maintain a slightly acidic to neutral pH (pH 4-6) to minimize ester hydrolysis.[4] - Protect from Light: Conduct the extraction in amber-colored glassware or a dark environment.[5] - Use Antioxidants: Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the extraction solvent to prevent oxidation.[4] - Work under Inert Atmosphere: Purge solvents with nitrogen or argon to minimize oxygen exposure. | |
| Browning or Discoloration of Extract | Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of colored quinones and other degradation products. | - Add Antioxidants: Incorporate antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent. - Use Deoxygenated Solvents: Purge solvents with an inert gas (nitrogen or argon) before use. - Minimize Headspace: Reduce the air-to-solvent ratio in the extraction vessel to limit oxygen availability. |
| Formation of Emulsions During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: High concentrations of lipids, phospholipids, or proteins in the plant material can lead to the formation of stable emulsions.[6] | - Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking.[6] - Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[6] - Centrifugation: Centrifuge the mixture to separate the layers.[6] - Filtration: Use a phase separation filter paper to separate the aqueous and organic layers.[6] |
| Degradation of Stored Extract or Pure Compound | Improper Storage Conditions: Exposure to light, elevated temperatures, or moisture can lead to degradation over time. | - Low Temperature Storage: Store extracts or the pure compound at low temperatures. For long-term storage, -20°C or -80°C is recommended.[7][8] - Protection from Light: Store in amber-colored vials or in the dark.[5] - Inert Atmosphere: Store under a nitrogen or argon atmosphere to prevent oxidation. - Desiccation: Store in a desiccator to protect from moisture, which can cause hydrolysis.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation?
A1: The primary drivers of degradation are hydrolysis of the ester linkage and oxidation of the phenolic group. These reactions are accelerated by factors such as high temperatures, extreme pH levels (both acidic and basic), exposure to light (especially UV), and the presence of oxygen and metal ions.[4]
Q2: What is the optimal pH range for extracting and storing this compound?
A2: A slightly acidic to neutral pH range (typically pH 4-6) is often optimal for both extraction and storage.[4] Strongly acidic or alkaline conditions can catalyze the hydrolysis of the ester bond.[4]
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly accelerate the rate of degradation, including hydrolysis and oxidation.[3] It is crucial to keep the temperature as low as possible during extraction and to store the compound at -20°C or -80°C for long-term stability.[7][8]
Q4: My extract is turning brown. What does this signify and how can I prevent it?
A4: A brown discoloration is a common indicator of the oxidation of phenolic compounds. This can be prevented by adding antioxidants like ascorbic acid to your extraction solvent, working under an inert atmosphere (e.g., nitrogen or argon), and storing the extract in the absence of light and oxygen.
Q5: Can I use a rotary evaporator to concentrate my extract?
A5: Yes, but it is critical to use a low temperature. The water bath temperature should not exceed 40°C to minimize thermal degradation of this compound.
Q6: What are the recommended long-term storage conditions for purified this compound?
A6: For long-term storage, the purified compound should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or -80°C under an inert atmosphere.[7][8] If stored in a solvent, use a dry, aprotic solvent like DMSO and store at -80°C.
Data on Stability of Related Phenolic Compounds
While specific quantitative data for this compound is limited, the following tables summarize stability data for p-coumaric acid and other related phenolic esters, which can provide insights into the expected behavior of this compound.
Table 1: Influence of Storage Conditions on the Stability of p-Coumaric Acid
| Condition | Temperature | Light Exposure | Duration | Degradation/Loss |
| Refrigerated | 4°C | Dark | 72 hours | Stable |
| Room Temperature | 25°C | Dark | 72 hours | Stable |
| Elevated Temperature | 40°C | Dark | Not specified | Significant degradation |
| Room Temperature | 23°C | Sunlight | Not specified | High degradation |
(Data extrapolated from stability studies on p-coumaric acid.)[9]
Table 2: General pH-Dependent Hydrolysis of Esters
| pH Range | Predominant Reaction | Relative Rate |
| < 3 | Acid-catalyzed hydrolysis | Moderate |
| 3 - 6 | Relatively stable | Slow |
| 7 - 10 | Base-catalyzed hydrolysis | Rapid |
| > 10 | Base-catalyzed hydrolysis | Very Rapid |
(General trends for ester hydrolysis.)[10][11]
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol is a generalized procedure based on common methods for extracting phenolic compounds from plant sources.[12][13]
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Sample Preparation:
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Dry the plant material (e.g., leaves, stems) at a low temperature (e.g., 40°C) until a constant weight is achieved.
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Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
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Weigh the powdered plant material and place it in a flask.
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Add an extraction solvent, such as 80% methanol or 80% ethanol containing 0.1% ascorbic acid, at a solvent-to-solid ratio of 10:1 (v/w).
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Macerate the mixture at room temperature for 24 hours with constant stirring, ensuring the flask is protected from light.
-
Alternatively, perform ultrasound-assisted extraction at a controlled temperature (e.g., <40°C) for a shorter duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
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Wash the residue with a small volume of fresh extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20, or by preparative HPLC.
-
-
Storage:
-
Store the final extract or purified compound in an amber-colored vial at -20°C or -80°C.
-
Visualizations
Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Experimental Workflow for Extraction and Analysis
Caption: Workflow for extraction and analysis of this compound.
References
- 1. elitextraction.com [elitextraction.com]
- 2. benchchem.com [benchchem.com]
- 3. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carbodiimide.com [carbodiimide.com]
- 5. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. q1scientific.com [q1scientific.com]
Technical Support Center: Optimizing HPLC Separation of 1-O-trans-p-Coumaroylglycerol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 1-O-trans-p-Coumaroylglycerol and its potential isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenge lies in the structural similarity of the isomers. Positional isomers (e.g., 2-O-trans-p-Coumaroylglycerol) and stereoisomers can have very similar physicochemical properties, such as polarity, hydrophobicity, and molecular weight. This similarity often leads to co-elution or poor resolution in standard reversed-phase HPLC methods.
Q2: What is a recommended starting point for developing an HPLC method for these isomers?
A2: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.[1] To improve peak shape and control ionization, it is often beneficial to add a small amount of acid, such as 0.1% formic acid, to the aqueous mobile phase.[1]
Q3: Which detector is most suitable for the analysis of this compound isomers?
A3: Due to the presence of the p-coumaroyl group, these compounds possess a chromophore that allows for UV detection. A common wavelength for detection is around 280 nm or 300 nm. For more definitive identification and to distinguish between isomers with identical UV spectra, a mass spectrometer (MS) detector is highly recommended.
Q4: How can I improve the resolution of closely eluting or co-eluting peaks?
A4: To improve resolution, you can manipulate several chromatographic parameters, including the mobile phase composition, stationary phase, and temperature. A systematic approach involves adjusting one parameter at a time to observe its effect on the separation.[2][3]
Q5: Can sample preparation affect the separation of these isomers?
A5: Yes, proper sample preparation is crucial. The sample should be fully dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[4][5][6] Filtration of the sample through a 0.22 µm or 0.45 µm filter is recommended to remove particulates that could clog the column and affect system performance.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution / Co-eluting Peaks
This is the most common issue when separating isomers. The goal is to increase the selectivity (α) and/or the efficiency (N) of the separation.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times, which may improve separation.[2] Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents have different properties and can alter the selectivity of the separation.[3] Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase. This can suppress the ionization of the phenolic hydroxyl group on the coumaroyl moiety, leading to sharper peaks and potentially altered selectivity.[3] |
| Inadequate Stationary Phase | Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a cyano (CN) column can offer different selectivity due to π-π interactions with the aromatic ring of the coumaroyl group.[3] For isomers with subtle structural differences, columns specifically designed for isomer separation, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, can be effective.[7] Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., <3 µm) or a superficially porous (core-shell) particle column to increase the number of theoretical plates, resulting in sharper peaks and better resolution.[2][3] |
| Suboptimal Temperature | Adjust Column Temperature: Varying the column temperature can affect selectivity. Experiment with temperatures in the range of 25-40°C. Lower temperatures can sometimes improve resolution for isomeric compounds.[3] |
| Inappropriate Flow Rate | Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[3] |
Problem 2: Asymmetric Peak Shapes (Tailing or Fronting)
Poor peak shape can obscure the presence of closely eluting isomers and affect accurate quantification.
| Possible Cause | Suggested Solution |
| Secondary Interactions | Modify Mobile Phase pH: Peak tailing can be caused by interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Adding an acid like 0.1% formic acid to the mobile phase can suppress these interactions. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize exposed silanol groups. |
| Column Overload | Reduce Sample Concentration: Injecting too much sample can lead to peak fronting or tailing. Dilute the sample and reinject.[5] |
| Mismatched Injection Solvent | Dissolve Sample in Mobile Phase: Dissolve the sample in the initial mobile phase of the gradient whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| Column Contamination or Degradation | Flush the Column: Wash the column with a strong solvent to remove contaminants. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. Replace the Column: If the column performance does not improve after cleaning, it may need to be replaced. |
Experimental Protocols
Protocol 1: Starting HPLC Method for Isomer Separation
This protocol provides a robust starting point for separating this compound isomers. Further optimization will likely be necessary.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or 300 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 80:20 A:B) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
References
troubleshooting low yield of 1-O-trans-p-Coumaroylglycerol extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of 1-O-trans-p-Coumaroylglycerol from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
A1: this compound is a naturally occurring phenylpropanoid found in various plants, such as Lilium species and Smilax scobinicaulis. It is of interest to researchers for its potential biological activities. Efficient extraction is crucial for its isolation, characterization, and subsequent investigation in drug development and other scientific fields.
Q2: Which plant parts are likely to have the highest concentration of this compound?
A2: The concentration of phenylpropanoid glycerol (B35011) glucosides, compounds structurally similar to this compound, has been found to be significantly higher in the above-ground parts of plants like the Easter lily (Lilium longiflorum), particularly in the flower buds and mature flowers, compared to the bulbs and roots.[1] Therefore, targeting these parts may lead to a higher extraction yield.
Q3: What are the general steps involved in the extraction and purification of this compound?
A3: A typical workflow involves:
-
Sample Preparation: Harvesting, drying, and grinding the plant material.
-
Extraction: Using a suitable solvent and extraction technique to isolate the compound from the plant matrix.
-
Purification: Removing unwanted compounds from the crude extract using methods like Solid-Phase Extraction (SPE).
-
Quantification: Analyzing the concentration of this compound in the purified extract, commonly by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Troubleshooting Low Extraction Yield
Low yields of this compound can arise from various factors throughout the extraction process. This guide addresses common issues in a question-and-answer format.
Sample Preparation
Q4: Could the way I prepare my plant material affect the extraction yield?
A4: Yes, improper sample preparation can significantly impact your yield. Key factors include:
-
Drying Method: Inappropriate drying can lead to the degradation of the target compound.
-
Particle Size: A smaller particle size increases the surface area for extraction, but excessively fine powder can lead to difficulties in filtration.
Extraction Parameters
Q5: I am unsure which solvent to use for extraction. What are my options?
A5: The choice of solvent is critical and should be based on the polarity of this compound. It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For extraction from plant material, polar solvents are generally used for similar phenolic compounds. A mixture of ethanol (B145695) or methanol (B129727) with water is a common choice.
Q6: My extraction yield is still low despite using an appropriate solvent. What other extraction parameters should I consider?
A6: Optimizing the following parameters can improve your yield:
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency.
-
Extraction Time: Prolonged extraction can increase yield, but also risks degradation of the compound.
-
Temperature: Higher temperatures can improve extraction efficiency, but may also lead to the degradation of heat-sensitive compounds.
-
Extraction Method: Advanced methods like Ultrasound-Assisted Extraction (UAE) can improve yields and reduce extraction times compared to conventional methods.[2]
Compound Stability and Degradation
Q7: Is this compound stable during extraction? What can cause it to degrade?
A7: Cinnamoyl esters, like this compound, can be susceptible to degradation. Factors that can affect the stability of natural compounds during extraction include:
-
Temperature: High temperatures can cause degradation.
-
Light: Exposure to UV light can lead to isomerization or degradation.
-
pH: Extremes of pH can cause hydrolysis of the ester bond.
-
Oxygen: The presence of oxygen can lead to oxidation of phenolic compounds.[3]
Q8: How can I minimize the degradation of this compound during my experiment?
A8: To minimize degradation, consider the following:
-
Conduct extractions at a controlled, moderate temperature.
-
Protect your samples from light by using amber glassware or covering your containers with aluminum foil.
-
Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Ensure the pH of your extraction solvent is near neutral.
Purification and Quantification
Q9: I have a crude extract, but I am having trouble isolating this compound. What purification methods are effective?
A9: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up plant extracts and concentrating phenolic compounds.[4][5][6][7] Using a C18 sorbent is a common choice for retaining moderately polar compounds like this compound while allowing more polar impurities to pass through.
Q10: I am not getting a clear peak for this compound in my HPLC analysis. What could be the issue?
A10: Several factors could contribute to poor HPLC results:
-
Low Concentration: The concentration of the compound in your extract may be below the detection limit of your instrument. Consider concentrating your sample further.
-
Co-eluting Impurities: Other compounds in your extract might have similar retention times, leading to peak overlap. Optimizing your HPLC method (e.g., mobile phase gradient, column type) or improving your purification step can help.
-
Improper Wavelength Detection: Ensure your Diode-Array Detector (DAD) is set to the optimal wavelength for detecting p-coumaric acid derivatives, which is typically around 310-320 nm.
Data Presentation
Table 1: Solvent Properties and Their Relevance in Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use for Phenolic Compound Extraction |
| Methanol | 5.1 | 64.7 | Commonly used for extracting a wide range of phenolic compounds. Often used in combination with water. |
| Ethanol | 4.3 | 78.4 | A greener alternative to methanol, also frequently used with water to extract phenolics. |
| Ethyl Acetate | 4.4 | 77.1 | Useful for liquid-liquid extraction to partition and purify compounds of intermediate polarity. |
| Acetone | 5.1 | 56.0 | Effective for extracting various phenolic compounds, often mixed with water. |
| Water | 10.2 | 100.0 | Used in combination with organic solvents to extract more polar glycosides. |
Table 2: Comparison of Extraction Techniques for Phenolic Compounds
| Extraction Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Can expose compounds to high temperatures for extended periods. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, higher yields, can be performed at lower temperatures.[2] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, efficient, and uses less solvent. | Potential for localized overheating and degradation of thermolabile compounds. |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
-
Sample Preparation:
-
Dry the selected plant material (e.g., flower buds) at 40-50°C to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% methanol (v/v) to the flask.
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve the concentrated extract in a small volume of the initial mobile phase for HPLC analysis.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the HPLC mobile phase.
-
-
Quantification (HPLC-DAD):
-
Analyze the purified sample using a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Set the DAD to monitor at approximately 315 nm.
-
Quantify the compound by comparing the peak area to a standard curve of a known concentration of this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting guide for low extraction yield of this compound.
References
- 1. Quantitative Analysis of Phenylpropanoid Glycerol Glucosides in Different Organs of Easter Lily (Lilium longiflorum Thunb.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing Matrix Effects in LC-MS/MS Analysis of 1-O-trans-p-Coumaroylglycerol: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1-O-trans-p-Coumaroylglycerol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: The "matrix" consists of all components in a sample apart from the analyte of interest, this compound. In biological or plant extracts, this includes a complex mixture of lipids, proteins, salts, and other small molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of your analyte in the mass spectrometer's ion source. This interference can cause ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[1][3]
Q2: I'm observing low and inconsistent signal intensity for this compound across my samples. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[4] Here are some immediate steps you can take:
-
Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[4][5] However, ensure your analyte concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method can help separate this compound from interfering compounds.[4][5] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., phenyl-hexyl instead of C18).[6]
-
Check for Phospholipid Interference: Given the glyceride structure of your analyte, co-elution with phospholipids (B1166683) is a likely cause of ion suppression, especially in biological matrices.[7][8][9] Phospholipids are notorious for causing matrix effects in electrospray ionization (ESI).[4]
Q3: How can I quantitatively assess the extent of matrix effects in my analysis?
A3: The post-extraction spike method is a standard quantitative approach to determine the degree of matrix effects.[4][5][10] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix sample that has already undergone extraction. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
Q4: What are the most effective sample preparation strategies to minimize matrix effects for this compound?
A4: A multi-faceted approach is often the most effective. The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.[6]
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing matrix components, frequently resulting in significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[11] However, analyte recovery can be low, especially for more polar compounds.[11]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for producing clean extracts.[1][11] It provides high analyte recovery and reproducibility by effectively removing interfering matrix components.[1] There are various SPE sorbents, including mixed-mode sorbents that can dramatically reduce residual matrix components.[11]
-
Phospholipid Depletion: Specific techniques, such as HybridSPE®-Phospholipid, target the removal of phospholipids, which are a major source of matrix interference in biological samples.[7]
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Blank Matrix Extract): Process a blank matrix (e.g., plasma, plant extract without the analyte) through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of this compound as in Set A.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a generalized protocol and should be optimized for this compound and the specific matrix.
-
Sample Pre-treatment: Homogenize the sample and perform an initial extraction (e.g., with methanol). Centrifuge to pellet solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Dilute the supernatant from the initial extraction with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with a stronger solvent like methanol or acetonitrile.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with your LC-MS/MS mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
The following table illustrates hypothetical data on the effectiveness of different sample preparation methods in minimizing matrix effects and improving analyte recovery for the analysis of this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 - 110 | 45 - 70 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 85 - 105 | 90 - 110 | < 5 |
| Phospholipid Depletion SPE | 90 - 105 | 95 - 105 | < 5 |
Note: The values presented are illustrative and can vary depending on the specific matrix and the optimization of the extraction protocol.[1]
Visualizing Workflows and Relationships
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Experimental Workflow for Sample Analysis
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ub-ir.bolton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of 1-O-trans-p-Coumaroylglycerol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of 1-O-trans-p-Coumaroylglycerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a phenolic compound found in various plants that has demonstrated potential neuroprotective and antioxidant activities.[1] However, like many phenolic compounds, its therapeutic efficacy is often limited by poor oral bioavailability, which can be attributed to low aqueous solubility and extensive first-pass metabolism.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Key strategies focus on improving its solubility and protecting it from premature metabolism. These include:
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Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Amorphous Solid Dispersions: Creating solid dispersions of the compound in a polymer matrix can prevent crystallization and improve its dissolution rate.
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the solubility of the compound in aqueous environments.
-
Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.
Q3: Are there any known signaling pathways affected by this compound or its parent compound, p-coumaric acid?
A3: Yes, p-coumaric acid, the active moiety of this compound, has been shown to modulate key inflammatory signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in preclinical animal studies.
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Possible Cause: Poor aqueous solubility of the compound leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Optimization: Develop a lipid-based formulation. A simple starting point is to dissolve the compound in a mixture of oils, surfactants, and co-solvents.
-
Solubility Testing: Assess the solubility of the compound in various pharmaceutically acceptable solvents and lipid-based excipients to select an appropriate vehicle.
-
Particle Size Reduction: If a suspension is being used, consider reducing the particle size of the compound to the micron or sub-micron range.
-
Problem 2: Rapid clearance of the compound from plasma after oral administration.
-
Possible Cause: Extensive first-pass metabolism in the liver and intestines.
-
Troubleshooting Steps:
-
Co-administration with Metabolic Inhibitors: In preclinical studies, co-administering a general cytochrome P450 inhibitor (e.g., piperine) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes and not for therapeutic use.
-
Encapsulation Strategies: Formulations like solid lipid nanoparticles can protect the compound from enzymatic degradation in the GI tract and may facilitate lymphatic uptake, bypassing the portal circulation to some extent.
-
Problem 3: Difficulty in achieving a consistent and reproducible formulation.
-
Possible Cause: Physical instability of the formulation (e.g., phase separation of emulsions, crystallization in solid dispersions).
-
Troubleshooting Steps:
-
Excipient Screening: Conduct a thorough screening of excipients for compatibility and their ability to stabilize the formulation.
-
Process Optimization: For solid dispersions, optimize the solvent evaporation or melt extrusion process parameters. For emulsions, optimize the homogenization speed and duration.
-
Stability Studies: Perform accelerated stability studies (e.g., elevated temperature and humidity) to identify and address potential stability issues early in the development process.
-
Quantitative Data
Due to the limited availability of specific pharmacokinetic data for this compound, the following tables present data for its parent compound, p-coumaric acid, in rats. This information can serve as a valuable reference for estimating the expected pharmacokinetic profile and the potential for improvement with advanced formulations.
Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rats After Oral Administration
| Parameter | Value | Reference |
| Dose | 100 µmol/kg | [2] |
| Cmax (Portal Vein) | 165.7 µmol/L | [2] |
| Tmax (Portal Vein) | 10 min | [2] |
| AUC (Portal Vein) | 2991.3 µmol·min/L | [2] |
| Relative Bioavailability (vs. Gallic Acid) | ~70-fold higher | [2] |
Table 2: Comparative Pharmacokinetics of p-Coumaric Acid from Different Sources in Rats
| Formulation | AUC (µg·h/mL) | T½ (h) | Cmax (µg/mL) | Tmax (h) | Reference |
| p-Coumaric Acid Monomer | 2.35 ± 0.41 | 1.89 ± 0.33 | 0.89 ± 0.15 | 0.25 | [3] |
| Freeze-dried Red Wine | 3.87 ± 0.52 | 3.12 ± 0.45 | 0.76 ± 0.11 | 0.5 and 4 | [3] |
*p < 0.05 compared to the monomer.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel formulation of this compound in Sprague-Dawley rats.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (12 hours) before dosing, with free access to water.
2. Formulation Preparation:
-
Prepare the this compound formulation (e.g., lipid-based nanoemulsion) at the desired concentration.
-
Ensure the formulation is homogeneous and stable.
3. Dosing:
-
Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.[4]
-
The volume administered should not exceed 10 mL/kg.[4]
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
The method should have a lower limit of quantification sufficient to detect the expected plasma concentrations.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations
Signaling Pathways
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
Caption: Overview of the MAPK signaling cascade and potential inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for formulation development and in vivo bioavailability assessment.
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
selecting appropriate solvents for 1-O-trans-p-Coumaroylglycerol solubilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-trans-p-Coumaroylglycerol. The information below will assist in the appropriate selection of solvents and techniques for effective solubilization.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve or dissolves very slowly. | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature. | - Select an appropriate solvent: Based on polarity, Dimethyl Sulfoxide (DMSO) is an excellent choice. Other organic solvents like ethanol, methanol, acetone, and ethyl acetate (B1210297) can also be used. For non-polar applications, consider chloroform (B151607) or dichloromethane.- Increase solvent volume: Gradually add more solvent until the compound dissolves.- Apply gentle heating: Warm the solution gently (e.g., in a 37°C water bath) to increase solubility.[1] Monitor for any signs of degradation.- Use sonication: A water bath sonicator can provide mechanical agitation to aid dissolution.[1] |
| Precipitation occurs after initial dissolution. | - Supersaturation of the solution.- Change in temperature.- Solvent evaporation. | - Maintain a constant temperature: Ensure the solution is stored at the temperature it was prepared at.- Prepare fresh solutions: For aqueous dilutions, it is recommended to prepare them fresh daily. Stock solutions in anhydrous DMSO can be stored for longer periods.- Ensure the container is sealed: Use a well-sealed container to prevent solvent evaporation, which can lead to precipitation. |
| Compound appears to be degrading in solution. | - Unstable in the chosen solvent.- Exposure to light or air (oxidation).- pH of the solution. | - Check solvent compatibility: While stable in many organic solvents, prolonged storage in certain solvents may lead to degradation. It is recommended to store stock solutions at -20°C or -80°C.[1]- Protect from light and air: Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon.- Buffer the solution: If working in an aqueous environment, ensure the pH is suitable for the compound's stability. |
| Difficulty preparing a high-concentration stock solution. | - Limited solubility in the chosen solvent. | - Use DMSO: this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL achievable with sonication.[1]- Create a slurry: If a very high concentration is needed for a specific application, a fine-particle slurry can sometimes be used, though this is not a true solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro studies?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound in it (up to 100 mg/mL with the aid of sonication).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells.
Q2: How can I prepare this compound for in vivo animal studies?
Several formulations have been reported to achieve a clear solution of at least 2.5 mg/mL for in vivo use.[1] These typically involve a co-solvent system. Here are a few examples:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO and 90% Corn Oil.[1]
Q3: How should I store stock solutions of this compound?
Stock solutions in an anhydrous solvent like DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous solutions?
This compound has very low solubility in purely aqueous solutions. To prepare an aqueous working solution, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice. Be mindful of the final organic solvent concentration in your experiment.
Q5: What is the appearance of this compound?
This compound is typically a white to off-white solid.
Data Presentation
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in various solvents.
| Solvent/System | Temperature | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 100 mg/mL | With sonication[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5 mg/mL | N/A[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 2.5 mg/mL | N/A[1] |
| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 2.5 mg/mL | N/A[1] |
Qualitative Solubility Data
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol, methanol, acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) and add it to a known volume of the solvent (e.g., 1 mL) in a sealed vial. This should be an excess amount of the compound, such that not all of it dissolves.
-
Vortex the mixture for 1-2 minutes.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Visually inspect to confirm that excess solid remains.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, carefully remove the vial from the shaker.
-
Allow the undissolved solid to settle.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of dissolved this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound solubilization.
Caption: Workflow for selecting a suitable solvent for this compound.
References
challenges in the chemical synthesis of 1-O-trans-p-Coumaroylglycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of 1-O-trans-p-Coumaroylglycerol.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My initial attempt at direct esterification of glycerol (B35011) with p-coumaric acid resulted in a complex mixture of products with a very low yield of the desired 1-O-monoester. What went wrong?
A1: Direct esterification of glycerol is notoriously non-selective. Glycerol has two primary hydroxyl (-OH) groups and one secondary -OH group, all of which can react with p-coumaric acid. This leads to the formation of a mixture of 1-monoester, 2-monoester, 1,2-diester, 1,3-diester, and triesters. To achieve regioselective synthesis of the 1-O-isomer, a protection/deprotection strategy is essential. The recommended approach involves protecting the 2- and 3-hydroxyl groups of glycerol before the esterification step.
Q2: I'm following a protocol that uses isopropylidene glycerol. What is the purpose of this starting material?
A2: Isopropylidene glycerol (also known as solketal) is a protected form of glycerol where the 2- and 3-hydroxyl groups are masked as a cyclic ketal. This leaves only the primary hydroxyl group at the 1-position available for reaction, thus ensuring the regioselective formation of the 1-O-p-coumaroyl ester. After the esterification, the isopropylidene protecting group is removed under acidic conditions to yield the final product.
Q3: My Mitsunobu reaction for the esterification of isopropylidene glycerol with p-coumaric acid is sluggish or incomplete. How can I improve the conversion?
A3: Several factors can affect the efficiency of the Mitsunobu reaction:
-
Reagent Quality: Ensure that the triphenylphosphine (B44618) (PPh₃) and the azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous. The solvent, typically THF or diethyl ether, must be thoroughly dried.
-
Acidity of p-Coumaric Acid: The pKa of the nucleophile (p-coumaric acid) is crucial. While the phenolic hydroxyl group does not need protection in this reaction, its acidity can influence the reaction rate. Ensure the reaction is run under anhydrous conditions to prevent premature quenching of the reagents.
-
Order of Addition: The order in which the reagents are added can be critical. A common and effective method is to dissolve the isopropylidene glycerol, p-coumaric acid, and triphenylphosphine in the anhydrous solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.
-
Stoichiometry: While equimolar amounts are theoretically needed, using a slight excess (1.1-1.5 equivalents) of triphenylphosphine and the azodicarboxylate can sometimes drive the reaction to completion. However, be aware that this will increase the difficulty of purification.
Q4: I have trouble removing the triphenylphosphine oxide and hydrazine (B178648) byproducts from my Mitsunobu reaction mixture. What are the best purification strategies?
A4: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, are notoriously difficult to remove by standard column chromatography. Here are some strategies:
-
Crystallization: In some cases, TPPO can be crystallized out of the crude reaction mixture by dissolving it in a minimal amount of a polar solvent and adding a non-polar solvent to induce precipitation.
-
Washing: The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted p-coumaric acid, followed by a brine wash.
-
Column Chromatography: A carefully planned column chromatography on silica (B1680970) gel can separate the product from the byproducts. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.
-
Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine (B1218219) oxide can be removed by filtration.
Q5: The deprotection of the isopropylidene group is incomplete, or I am observing side products. What are the optimal conditions?
A5: Incomplete deprotection or the formation of side products can be due to several factors:
-
Acid Catalyst: A mild acidic resin like Amberlyst 15 is recommended for the deprotection as it minimizes the risk of acyl migration, which can occur under harsh acidic conditions.
-
Reaction Time and Temperature: The deprotection is typically carried out by refluxing the protected ester with the acidic resin in 95% ethanol (B145695) for several hours. If the reaction is incomplete, you can try extending the reaction time.
-
Water Content: Water is necessary for the hydrolysis of the ketal. Ensure that the ethanol used is not anhydrous.
-
Monitoring the Reaction: The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q6: I am concerned about the potential for cis-trans isomerization of the p-coumaroyl group during the synthesis. Is this a significant issue?
A6: The trans isomer of p-coumaric acid is the thermodynamically more stable form. However, exposure to UV light (including sunlight) can cause isomerization to the cis form. To minimize this, it is advisable to protect the reaction vessels from light, especially during the purification and handling of the final product. The presence of the cis isomer can be detected by ¹H NMR spectroscopy, as the coupling constant (J) for the vinyl protons is characteristically smaller for the cis isomer (around 12-13 Hz) compared to the trans isomer (around 16 Hz).
Quantitative Data Summary
The following table presents representative yields for a similar synthesis of phenylpropanoid monoglycerides (B3428702) using the Mitsunobu protocol followed by deprotection, as described by Popova et al. (2010). These values can be used as a benchmark for the synthesis of this compound.
| Phenylpropanoid Acid | Mitsunobu Reaction Yield (%) | Overall Yield after Deprotection (%) |
| Cinnamic Acid | 90 | 89 |
| Ferulic Acid | 81 | 79 |
| p-Coumaric Acid | 35 | 34 |
Note: The lower yield for p-coumaric acid in the cited study was attributed to its electronic properties influencing the Mitsunobu reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-O-trans-p-Coumaroyl-(2,3-O-isopropylidene)-glycerol (Mitsunobu Reaction)
-
To a solution of isopropylidene glycerol (1 equivalent), trans-p-coumaric acid (1 equivalent), and triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add diethyl azodicarboxylate (DEAD) (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
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Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected ester.
Protocol 2: Deprotection to Yield this compound
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Dissolve the purified 1-O-trans-p-Coumaroyl-(2,3-O-isopropylidene)-glycerol in 95% ethanol.
-
Add a catalytic amount of Amberlyst 15 resin.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the resin.
-
Wash the resin with ethanol.
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Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
Further purify the product by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision pathway for the synthesis.
Technical Support Center: Optimizing Dosage and Administration of 1-O-trans-p-Coumaroylglycerol in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their animal studies with 1-O-trans-p-Coumaroylglycerol.
Disclaimer
Direct in vivo data for this compound is limited in publicly available literature. Much of the guidance provided below is extrapolated from studies on its aglycone, p-coumaric acid, and general principles for administering phenolic compounds. Researchers should always perform initial dose-ranging and tolerability studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a phenolic compound found in various plants. It is recognized for its potential neuroprotective and antioxidant properties, making it a compound of interest for research into neurodegenerative diseases and conditions associated with oxidative stress.[1]
Q2: What are the main challenges in administering this compound in animal studies?
A2: The primary challenges include its low aqueous solubility, which can lead to difficulties in preparing stable and bioavailable formulations.[1] Like many phenolic compounds, its oral bioavailability may be limited due to first-pass metabolism.[2][3][4][5]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound during formulation. | Low aqueous solubility of this compound. | - Use a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] - Gentle heating and/or sonication can aid in dissolution.[1] - Prepare the formulation fresh before each use. |
| Inconsistent or low bioavailability after oral administration. | - Poor absorption from the gastrointestinal tract. - First-pass metabolism in the liver. | - Consider using absorption enhancers, though specific enhancers for this compound are not documented. - Alternative administration routes such as intraperitoneal (IP) injection may bypass first-pass metabolism and increase systemic exposure. - Formulations with nanostructured lipid carriers have been shown to improve the oral bioavailability of other poorly soluble compounds.[2] |
| No observable effect at the tested dosage. | - The dosage may be too low. - The administration route may not be optimal. - The compound may have been degraded. | - Conduct a dose-response study to determine the effective dose range. - If using oral administration, consider IP as an alternative route. - Ensure proper storage and handling of the compound and its formulations to prevent degradation. Prepare fresh solutions for each experiment. |
| Adverse effects or toxicity in animals. | The dosage may be too high. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Closely monitor animals for any signs of toxicity. - Review literature for toxicity data on similar compounds like p-coumaric acid to guide dose selection. |
Experimental Protocols
Preparation of Oral Gavage Formulation
This protocol is based on common methods for administering poorly soluble compounds in vivo.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution. For example, to achieve a final concentration of 2.5 mg/mL, a stock of 25 mg/mL in DMSO can be prepared.[1]
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline while vortexing at each step to ensure a homogenous mixture. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Visually inspect the final solution for any precipitation. If present, gentle warming or sonication may be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of administration.[1]
Animal Dosing (Example for Mice)
Route of Administration: Oral gavage
Dosage: Based on studies with p-coumaric acid, a starting dose range of 10-50 mg/kg could be considered for efficacy studies, with toxicity studies exploring higher doses.[7][8][9][10] A thorough dose-finding study is essential.
Procedure:
-
Accurately weigh each animal before dosing.
-
Calculate the required volume of the formulation for each animal based on its weight and the desired dosage. A typical dosing volume for mice is 5-10 mL/kg.
-
Administer the formulation using a proper-sized gavage needle to minimize stress and injury to the animal.
Quantitative Data Summary
Due to the lack of specific in vivo studies on this compound, the following table summarizes dosage information for its aglycone, p-coumaric acid , from various animal studies to provide a reference for initial dose selection.
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Rats | Oral | 8 mg/kg/day | Preventive effects on cardiac hypertrophy | [8] |
| Rabbits | Oral (mixed with food) | 5 mg/kg/day | Inhibition of platelet aggregation | [9] |
| Rats | Oral | 50, 100, 200 mg/kg | Minimized ethanol-induced reproductive toxicity | [7] |
| Rats | Oral | 0.002% in diet | Reduced fat accumulation in hepatocytes | [10] |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the potential mechanisms of action of this compound, likely mediated by its hydrolysis to p-coumaric acid, and a general workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Preventive effects of p-coumaric acid on cardiac hypertrophy and alterations in electrocardiogram, lipids, and lipoproteins in experimentally induced myocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
confirming neuroprotective effects of 1-O-trans-p-Coumaroylglycerol in primary neurons
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective performance of p-Coumaric Acid, a related compound to 1-O-trans-p-Coumaroylglycerol, against corticosterone-induced neurotoxicity in primary rat cortical neurons. This analysis is supported by experimental data and detailed methodologies to facilitate further investigation into this promising class of compounds.
Recent studies have highlighted the neuroprotective capabilities of p-Coumaric Acid, a phenolic acid and a constituent of various plant-based foods. Investigations into its effects on primary rat cortical neurons have demonstrated its potential to mitigate neuronal damage induced by stressors, offering a potential avenue for the development of novel neuroprotective therapeutics. This guide synthesizes the available data to provide a clear comparison of its efficacy and sheds light on the underlying molecular mechanisms.
Comparative Efficacy of p-Coumaric Acid in Primary Neurons
To assess the neuroprotective effects of p-Coumaric Acid, primary rat cortical neurons were subjected to corticosterone (B1669441) (CORT)-induced neurotoxicity. The viability of these neurons was measured following treatment with varying concentrations of p-Coumaric Acid.
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Control | - | 100 | - |
| CORT (1 mM) | - | ~40 | - |
| p-Coumaric Acid | 3 µM | Significantly Increased | - |
| p-Coumaric Acid | 10 µM | Significantly Increased | - |
Table 1: Neuroprotective effect of p-Coumaric Acid on the viability of corticosterone-induced primary rat cortical neurons. Data is based on studies showing significant protection at the indicated concentrations against corticosterone-induced neurotoxicity[1][2].
Insights into the Mechanism of Action: Signaling Pathways
The neuroprotective effects of p-Coumaric Acid are attributed to its modulation of key intracellular signaling pathways. Experimental evidence points to the activation of pro-survival pathways and the enhancement of antioxidant defenses.
Specifically, treatment of primary cortical neurons with p-Coumaric Acid has been shown to significantly increase the phosphorylation of ERK1/2, Akt, and mTOR, which are crucial kinases involved in cell survival and proliferation.[1][2] Furthermore, p-Coumaric Acid treatment leads to the increased phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor pivotal for neuronal plasticity and survival.[1][2] The activation of these pathways ultimately contributes to the observed neuroprotection against corticosterone-induced damage.
The compound also bolsters the cellular antioxidant defense system. In SH-SY5Y cells, a human neuroblastoma cell line often used in neurological research, p-Coumaric acid treatment significantly increased the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in the face of corticosterone-induced stress.[1][2]
References
A Comparative Analysis of the Antioxidant Activities of 1-O-trans-p-Coumaroylglycerol and Resveratrol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the antioxidant properties of two phenolic compounds: 1-O-trans-p-Coumaroylglycerol and the well-studied antioxidant, Resveratrol. The objective is to furnish an evidence-based resource to aid in the evaluation of their potential as therapeutic agents. This comparison is based on available in vitro antioxidant assay data and current understanding of their mechanisms of action, including their influence on cellular signaling pathways.
Executive Summary
Resveratrol is a extensively researched polyphenol with established antioxidant properties, acting through both direct radical scavenging and modulation of intracellular antioxidant pathways. This compound, a derivative of p-coumaric acid, is recognized as a natural antioxidant. While direct comparative studies are limited, analysis of related compounds suggests that the p-coumaroyl moiety contributes significantly to its antioxidant potential. This guide presents a side-by-side comparison of their performance in common antioxidant assays and their known interactions with key antioxidant signaling pathways.
Data Presentation: In Vitro Antioxidant Activity
The following tables summarize the available quantitative data for the antioxidant activity of Resveratrol and related compounds to this compound, primarily focusing on the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | DPPH IC50 (µg/mL) | Reference |
| Resveratrol | 15.54 | [1] |
| Resveratrol | ~21-30 | [1] |
| Resveratrol | >100 | [1] |
| p-Coumaroyl Alphitolic Acid* | 7.29 |
*Note: Data for this compound is not directly available. p-Coumaroyl alphitolic acid is presented as a proxy due to the presence of the p-coumaroyl moiety.
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | ABTS IC50 (µg/mL) | Reference |
| Resveratrol | 2.86 | [1] |
| p-Coumaroyl Alphitolic Acid* | 2.84 |
*Note: Data for this compound is not directly available. p-Coumaroyl alphitolic acid is presented as a proxy due to the presence of the p-coumaroyl moiety.
Mechanisms of Antioxidant Action
Resveratrol exerts its antioxidant effects through a multi-faceted approach:
-
Direct Radical Scavenging: It can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Modulation of Antioxidant Enzymes: Resveratrol is known to upregulate the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This is often mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway[2][3].
-
Activation of Sirtuin 1 (SIRT1): Resveratrol is a well-known activator of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. Activated SIRT1 can deacetylate and activate transcription factors like FOXO3a, leading to the expression of antioxidant genes[4][5].
This compound , and its parent compound p-coumaric acid, are believed to exert their antioxidant effects primarily through:
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Direct Radical Scavenging: The phenolic hydroxyl group in the p-coumaroyl moiety is a potent hydrogen donor, enabling it to effectively scavenge free radicals[6].
-
Potential Nrf2 Activation: Studies on p-coumaric acid and its derivatives suggest that they may also activate the Nrf2 signaling pathway, leading to the production of antioxidant enzymes. This provides a cellular defense mechanism against oxidative stress[7][8].
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key antioxidant signaling pathways associated with Resveratrol and the proposed pathway for p-coumaric acid derivatives.
Caption: Antioxidant signaling pathways of Resveratrol.
Caption: Proposed antioxidant mechanisms of p-coumaric acid derivatives.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below for reference and replication.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which is reduced to the pale yellow hydrazine (B178648) upon reaction with a hydrogen-donating antioxidant. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound dilutions to the respective wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the control, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined from the plot of % inhibition versus concentration.
Caption: Workflow for the ABTS radical scavenging assay.
Conclusion and Future Directions
Based on the available data, both Resveratrol and compounds containing the p-coumaroyl moiety, such as this compound, demonstrate significant antioxidant potential. Resveratrol's antioxidant mechanisms are well-documented, involving both direct radical scavenging and the activation of key cellular defense pathways like Nrf2 and SIRT1.
While direct quantitative data for this compound is currently lacking, the evidence from related p-coumaric acid derivatives strongly suggests it possesses potent antioxidant activity. The comparable ABTS IC50 value of a related p-coumaroyl compound to that of Resveratrol indicates its potential for strong radical scavenging activity. Furthermore, the likelihood of its interaction with the Nrf2 pathway suggests a capacity for inducing endogenous antioxidant defenses.
To provide a more definitive comparison, further research is required to:
-
Determine the IC50 values of this compound in standardized antioxidant assays such as DPPH and ABTS.
-
Investigate the cellular antioxidant mechanisms of this compound, including its potential to activate the Nrf2 and other antioxidant signaling pathways.
Such studies will be invaluable for a more complete understanding of the antioxidant potential of this compound and for its consideration in the development of new therapeutic strategies against oxidative stress-related diseases.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p-Coumaric acid mediated protection of H9c2 cells from Doxorubicin-induced cardiotoxicity: Involvement of augmented Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Phenolic Compounds for Neuroprotection: 1-O-trans-p-Coumaroylglycerol in Focus
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective potential of 1-O-trans-p-Coumaroylglycerol against other well-researched phenolic compounds: resveratrol, curcumin, and quercetin (B1663063). This document synthesizes available experimental data to facilitate an objective comparison of their efficacy and mechanisms of action.
Introduction to Neuroprotective Phenolic Compounds
Phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases. Their neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties, which can mitigate the cellular stress and damage implicated in neuronal cell death. This guide focuses on this compound, a phenolic compound found in plants such as Imperata cylindrica and Smilax scobinicaulis, and compares its neuroprotective profile with that of resveratrol, curcumin, and quercetin, three of the most extensively studied phenolic compounds.
Quantitative Comparison of Neuroprotective Efficacy
In contrast, resveratrol, curcumin, and quercetin have been the subject of numerous in vitro studies, providing a wealth of quantitative data on their neuroprotective effects. The following tables summarize representative data from studies on human neuroblastoma (SH-SY5Y) and rat pheochromocytoma (PC12) cell lines, common models for neuroprotection research.
Table 1: Neuroprotective Effects on Cell Viability in SH-SY5Y Cells
| Compound | Stressor | Concentration | Cell Viability (%) | Reference |
| Resveratrol | MPP+ (50 µM) | 10 µg/mL (as RES-hNSCs-Exos) | ~80% | [1] |
| Dopamine (B1211576) (300 µM) | 5 µM | Significantly attenuated cell death | [2][3] | |
| Curcumin | H₂O₂ (200 µM) | 20 µg/mL (with L-Ascorbic Acid) | Significantly enhanced | |
| OGD/R | 5, 10, 20 µM | Dose-dependent increase | ||
| Quercetin | H₂O₂ | 1 µM | 94.37% | [4] |
| H₂O₂ | Concentration-dependent | Suppressed cytotoxicity | [5] |
Note: Direct comparison is challenging due to variations in experimental conditions, including the specific stressor, its concentration, and the treatment duration.
Table 2: Neuroprotective Effects on Cell Viability in PC12 Cells
| Compound | Stressor | Concentration | Cell Viability (%) | Reference |
| Curcumin | Serum/Glucose Deprivation (12h) | 10, 20, 40 µM | Significantly increased | [6] |
| Beta-amyloid (10 µM) | 10 µg/mL | Significantly reversed decrease | [7] | |
| Glutamate (20 mM) | 1-50 µM | Dose-dependent protection | [8] |
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective actions of these phenolic compounds are multifaceted, involving the modulation of various signaling pathways related to oxidative stress, inflammation, and apoptosis.
This compound: The precise molecular mechanisms underlying the neuroprotective effects of this compound are not well-elucidated in the available literature. It is presumed to act as an antioxidant, similar to other phenolic compounds.
Resveratrol: Resveratrol is known to exert its neuroprotective effects through multiple pathways. It can activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. Resveratrol also modulates the AMPK and Nrf2 pathways, which are crucial for cellular energy homeostasis and antioxidant defense. Furthermore, it can inhibit the activation of the NLRP3 inflammasome, reducing neuroinflammation.
Curcumin: Curcumin's neuroprotective mechanisms are diverse and well-documented. It is a potent antioxidant that can scavenge reactive oxygen species (ROS). It also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. Curcumin can modulate the expression of antioxidant enzymes through the Nrf2 pathway and has been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Quercetin: Quercetin provides neuroprotection through its strong antioxidant and anti-inflammatory activities. It can reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes. Quercetin also modulates signaling pathways involved in apoptosis, such as the Bcl-2 family of proteins, and can inhibit the activation of caspases.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in neuroprotection, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for assessing neuroprotective compounds.
Caption: Key signaling pathways modulated by phenolic compounds for neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of neuroprotective compounds.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Plating: For experiments, cells are seeded in 96-well plates for viability assays or larger plates for protein and ROS analysis, at a density that allows for optimal growth and response to treatment.
-
Treatment: Cells are pre-treated with various concentrations of the phenolic compound for a specified period (e.g., 1-24 hours) before the addition of the neurotoxic stressor.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the treatment period, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[9][10][11]
-
The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[9][10][11]
-
The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[9][10][11]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9][10][11]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2′,7′-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS.
-
Following treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with DCFH-DA solution (typically 10-50 µM in serum-free medium) in the dark at 37°C for 30-45 minutes.[12][13][14][15][16]
-
After incubation, the cells are washed again with PBS to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12][13][14][15][16]
-
The level of ROS is proportional to the fluorescence intensity.
Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)
Western blotting is used to detect the expression levels of specific proteins.
-
After treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[17][18][19][20][21]
-
The membrane is incubated with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.[17][18][19][20][21]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][19][20][21]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]
-
The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin).[17][18][19][20][21]
Conclusion
While this compound shows promise as a neuroprotective agent, the current body of scientific literature lacks the detailed quantitative data necessary for a comprehensive comparison with well-established phenolic compounds like resveratrol, curcumin, and quercetin. The available information suggests it likely shares common antioxidant mechanisms with other phenolics. For researchers and drug development professionals, the extensive data on resveratrol, curcumin, and quercetin provide a solid foundation for understanding the potential of phenolic compounds in neuroprotection. Further investigation into the specific efficacy and molecular mechanisms of this compound is warranted to fully assess its therapeutic potential and to enable direct, data-driven comparisons with other leading candidates in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 3. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Kaempferol, Quercetin, and Its Glycosides against Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Neuronal Cells [jales.org]
- 5. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin Efficacy in a Serum/glucose Deprivation-induced Neuronal PC12 Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin protected PC12 cells against beta-amyloid-induced toxicity through the inhibition of oxidative damage and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of 1-O-trans-p-Coumaroylglycerol from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-O-trans-p-Coumaroylglycerol, a neuroprotective compound, from various plant sources. The information is compiled to assist in research and development, offering quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.
Quantitative Data Summary
The concentration of this compound and its derivatives varies significantly among different plant species and even between different organs of the same plant. The following table summarizes the available quantitative data.
| Plant Source | Compound Analyzed | Plant Part | Concentration (µg/g dry weight) | Analytical Method |
| Lilium longiflorum (Easter Lily) | (2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol | Bulbs | Not specified | LC-MS |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol | Bulbs | 776.3 ± 8.4 | LC-MS | |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | Closed Flower Buds | 4925.2 ± 512.8 | LC-MS | |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | Mature Flowers | 2160.3 ± 556.5 | LC-MS | |
| Setaria italica (Foxtail Millet) | 1-O-p-coumaroylglycerol | Husk | 890.27 (UAE-DES) vs 508.20 (UAE) | UPLC-MS |
| Zea mays (Maize) | This compound | Not Specified | Data not available | - |
| Imperata cylindrica | This compound | Not Specified | Data not available | - |
| Smilax scobinicaulis | This compound | Rhizomes | Data not available | - |
Experimental Protocols
Extraction and Quantification of Phenylpropanoid Glycerol (B35011) Glucosides from Lilium longiflorum
This protocol is adapted from a study focused on the quantitative analysis of phenylpropanoid glycerol glucosides in Easter Lily.
a) Extraction:
-
Freeze-dry plant material (bulbs, flowers, etc.).
-
Grind the dried tissue to a fine powder.
-
Extract the powder with 80% methanol (B129727) at room temperature with shaking.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol for analysis.
b) Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for targeted quantification of the compounds of interest.
-
Quantification: Use external standards of the isolated compounds to create a calibration curve for accurate quantification.
Ultrasonic-Assisted Extraction (UAE) of 1-O-p-Coumaroylglycerol from Foxtail Millet Husk using a Deep Eutectic Solvent (DES)
This method utilizes a green solvent and ultrasound for efficient extraction.
a) DES Preparation:
-
Mix L-lactic acid and glycol in a 1:2 molar ratio.
-
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
b) Extraction Protocol:
-
Mix powdered foxtail millet husk with the prepared DES containing 15% water at a liquid-to-solid ratio of 25 mL/g.
-
Perform ultrasonic-assisted extraction under the following optimized conditions:
-
Ultrasonic power: 304 W
-
Extraction temperature: 51°C
-
Extraction time: 41 min
-
-
Centrifuge the mixture to separate the supernatant containing the extracted compounds.
c) Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):
-
Chromatographic System: A UPLC system coupled to a mass spectrometer.
-
Column: A suitable reversed-phase column for phenolic compounds.
-
Mobile Phase: A gradient elution using mobile phases such as water with formic acid and acetonitrile.
-
Detection: Mass spectrometry for sensitive and specific detection and quantification.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and analysis of this compound.
Proposed Neuroprotective Signaling Pathway
While the precise signaling pathway of this compound is not yet fully elucidated, based on its neuroprotective properties and the mechanisms of similar phenolic compounds, a potential pathway involving the modulation of oxidative stress and inflammatory responses can be proposed.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
A Comparative Guide to Analytical Methods for 1-O-trans-p-Coumaroylglycerol Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The choice between HPLC-UV and LC-MS/MS for the quantification of 1-O-trans-p-Coumaroylglycerol depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. The following table summarizes the typical performance characteristics of these two methods, based on data from analogous phenolic compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Precision (RSD%) | < 2% | < 10% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 95.0% - 105.0% |
| Analysis Time | ~20 minutes | ~5 minutes |
| Selectivity | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound are not extensively published. The following protocols are representative examples based on methods developed for similar phenolic compounds and provide a strong starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of phenolic compounds.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 15 60 18 90 | 20 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
Sample Preparation (from Zea mays husk):
-
Mill dried maize husk to a fine powder.
-
Extract the powder with 80% methanol (B129727) using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
Validation Parameters:
-
Linearity: Determined by constructing a calibration curve with at least five concentrations of a this compound standard.
-
Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated using a spike and recovery study, where known amounts of the standard are added to a blank matrix.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For studies requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 5 3 95 4 95 4.1 5 | 5 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. A hypothetical transition could be m/z 239 -> 163, corresponding to the loss of the glycerol (B35011) moiety.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Validation Parameters:
-
Follow similar validation principles as for HPLC-UV, with additional considerations for matrix effects, which can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method cross-validation and the logical relationship between the two compared techniques.
Caption: General workflow for cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method.
In Vivo Efficacy of 1-O-trans-p-Coumaroylglycerol and the Potential of its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-O-trans-p-Coumaroylglycerol is a naturally occurring compound with potential anti-inflammatory properties. Its efficacy is likely influenced by its constituent parts: p-coumaric acid and a glycerol (B35011) moiety. In vivo studies on p-coumaric acid have demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory effects in various animal models.[1][2][3][4] The esterification of p-coumaric acid to a glycerol backbone may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy. Furthermore, the generation of synthetic analogs of this compound presents a promising avenue for improving therapeutic activity, as evidenced by studies on other synthetic coumaroyl derivatives which show enhanced biological effects.[5][6]
Data Presentation: In Vivo Efficacy of p-Coumaric Acid
The following tables summarize the quantitative data from in vivo studies on p-coumaric acid, providing a baseline for the potential efficacy of coumaroyl compounds.
Table 1: Effect of p-Coumaric Acid on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| p-Coumaric Acid | Not specified | Significant alleviation | [4] |
| Diclofenac (Standard) | Not specified | Comparable to p-coumaric acid | [4] |
Table 2: Immunomodulatory and Anti-inflammatory Effects of p-Coumaric Acid in Rats
| Parameter | Model | Treatment | Dose (mg/kg) | Outcome | Reference |
| Cell-Mediated Immune Response | Delayed Type Hypersensitivity | p-Coumaric Acid | 100 | Significant reduction | [1] |
| TNF-α Expression | Adjuvant-Induced Arthritis | p-Coumaric Acid | 100 | Significant decrease in synovial tissue | [1] |
| Circulating Immune Complexes | Adjuvant-Induced Arthritis | p-Coumaric Acid | 100 | Significant decrease | [1] |
| White Adipose Tissue Weight | High-Fat Diet-Induced Obesity | p-Coumaric Acid | 10 | Significantly lower | [2] |
| Inflammatory Gene Expression | High-Fat Diet-Induced Obesity | p-Coumaric Acid | 10 | Lower in adipose tissue and liver | [2] |
Table 3: Cardioprotective and Anti-inflammatory Effects of p-Coumaric Acid in Rats
| Parameter | Model | Treatment | Dose (mg/kg) | Outcome | Reference |
| Inflammatory Markers | Isoproterenol-Induced Myocardial Infarction | p-Coumaric Acid | 8 | Prevention of increase | [7] |
| Proinflammatory Cytokines (Heart) | Isoproterenol-Induced Myocardial Infarction | p-Coumaric Acid | 8 | Prevention of increase | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.[4]
-
Animals: Male mice are typically used.
-
Grouping: Animals are divided into control, standard drug (e.g., Diclofenac), and test compound groups.
-
Compound Administration: The test compound or vehicle is administered, often intraperitoneally or orally, prior to the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the mice.
-
Measurement: Paw volume or thickness is measured at various time points post-carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of compounds against chronic inflammation, mimicking aspects of rheumatoid arthritis.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Compound Administration: The test compound is administered daily for a set period, starting from the day of adjuvant injection.
-
Assessment: The severity of arthritis is evaluated by measuring paw volume, and by histological examination of the joints. Biochemical markers such as TNF-α and circulating immune complexes in the serum and synovial tissue are also quantified.[1]
Signaling Pathways and Experimental Workflow
Potential Signaling Pathways
Based on in vitro studies of related coumaroyl compounds, the anti-inflammatory effects of this compound and its analogs are likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[5]
Caption: Presumed inhibition of the NF-κB signaling pathway by this compound and its synthetic analogs.
General Experimental Workflow for In Vivo Anti-inflammatory Studies
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound.
Caption: A generalized workflow for in vivo anti-inflammatory drug screening.
Conclusion and Future Directions
The available evidence on p-coumaric acid strongly suggests that this compound possesses anti-inflammatory properties that warrant further in vivo investigation. The esterification with glycerol may enhance its bioavailability and efficacy. The development of synthetic analogs through medicinal chemistry approaches, such as modifying the glycerol backbone or the coumaroyl moiety, could lead to the discovery of more potent and selective anti-inflammatory agents. Future research should focus on direct, head-to-head in vivo comparisons of this compound and its rationally designed synthetic analogs to fully elucidate their therapeutic potential.
References
- 1. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of p-coumaric acid against high-fat diet-induced metabolic dysregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Cardioprotective effects of p-coumaric acid on tachycardia, inflammation, ion pump dysfunction, and electrolyte imbalance in isoproterenol-induced experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Capacity of 1-O-trans-p-Coumaroylglycerol and Quercetin
In the realm of natural compounds with therapeutic potential, both 1-O-trans-p-Coumaroylglycerol and quercetin (B1663063) have garnered significant interest for their biological activities. While quercetin is a well-established antioxidant powerhouse, the antioxidant capacity of this compound is less extensively quantified in comparative studies. This guide provides a detailed, evidence-based comparison of the antioxidant capacities of these two compounds, drawing upon available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Quercetin is a potent antioxidant with a well-documented, multi-faceted mechanism of action that includes direct radical scavenging and modulation of cellular antioxidant pathways. In contrast, direct quantitative data on the antioxidant capacity of this compound is limited. However, its structural component, p-coumaric acid, is known to possess antioxidant properties. Therefore, this compound is presumed to exhibit antioxidant activity, although likely to a lesser extent than the highly conjugated and multi-hydroxyl flavonoid, quercetin. The primary therapeutic focus for this compound has been its neuroprotective effects.[1][2]
Quantitative Data on Antioxidant Capacity
| Compound | Antioxidant Assay | Reported IC50 Values (µg/mL) | Notes |
| Quercetin | DPPH | 2.83 - 9.9 | Quercetin consistently demonstrates strong DPPH radical scavenging activity. The reported IC50 values can vary based on the specific protocol and solvent used. |
| ABTS | ~2.1 - 15 | Similar to the DPPH assay, quercetin shows potent scavenging of the ABTS radical cation. The range of IC50 values reflects the diversity of experimental methodologies. | |
| This compound | DPPH | Data not available | Specific IC50 values for this compound in DPPH assays are not found in the reviewed literature. However, its structural component, p-coumaric acid, exhibits DPPH scavenging activity.[3] Studies on other p-coumaroyl esters suggest that this moiety contributes to antioxidant effects.[4][5][6] |
| ABTS | Data not available | Similar to the DPPH assay, no direct IC50 values for this compound in ABTS assays were identified. p-Coumaric acid has been shown to have effective ABTS scavenging activity.[3] The presence of the p-coumaroyl group in other molecules has been shown to enhance ABTS radical scavenging.[4][5][6] |
Note: The absence of specific IC50 values for this compound necessitates an indirect and qualitative comparison.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound and quercetin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent as the DPPH solution.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the sample and the positive control in a test tube or a 96-well plate. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance is proportional to the antioxidant's activity.
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and a solution of potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Mechanisms of Action
Quercetin's Antioxidant Signaling Pathways
Quercetin exerts its antioxidant effects through multiple mechanisms. It can directly neutralize free radicals due to its unique chemical structure, which includes multiple hydroxyl groups and a conjugated system that can delocalize electrons. Furthermore, quercetin can modulate endogenous antioxidant defense systems by influencing key signaling pathways.
Caption: Quercetin's antioxidant mechanism.
Inferred Antioxidant Mechanism of this compound
The antioxidant activity of this compound is likely attributed to the p-coumaric acid moiety. The phenolic hydroxyl group on the p-coumaric acid can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. While its influence on cellular signaling pathways is not as well-defined as quercetin's, its primary mechanism is expected to be direct radical scavenging. Its neuroprotective effects may also be linked to this antioxidant property, mitigating oxidative stress in neuronal cells.[7][8][9][10]
Caption: Inferred radical scavenging by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.
Caption: DPPH antioxidant assay workflow.
Caption: ABTS antioxidant assay workflow.
Conclusion
Based on the available evidence, quercetin is a significantly more potent and well-characterized antioxidant than this compound. Its robust radical scavenging capabilities and its ability to modulate endogenous antioxidant systems are extensively documented. While this compound likely possesses antioxidant properties due to its p-coumaric acid component, further research is required to quantify its antioxidant capacity directly and to elucidate its mechanisms of action in comparison to established antioxidants like quercetin. For researchers focused purely on antioxidant potency, quercetin remains the superior candidate. However, the neuroprotective effects of this compound suggest a different therapeutic potential that may be, at least in part, independent of or synergistic with its antioxidant activity, warranting further investigation into its specific biological targets and pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of 1-O-trans-p-Coumaroylglycerol in Microglia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of 1-O-trans-p-Coumaroylglycerol in microglia, benchmarked against established anti-inflammatory agents, Dexamethasone and Parthenolide. While direct quantitative data for this compound in microglial cells is not extensively available in the current literature, this document synthesizes existing data for comparator compounds and outlines the experimental framework necessary to validate the efficacy of this novel compound.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the inhibitory effects of Dexamethasone and Parthenolide on key inflammatory markers in lipopolysaccharide (LPS)-stimulated microglial cells. These established values provide a benchmark for the anticipated performance of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Microglia
| Compound | Cell Type | LPS Concentration | Test Concentration(s) | % Inhibition of NO Production | Citation(s) |
| Dexamethasone | Primary Rat Microglia | 10 ng/mL | 100 nM | Dose-dependently inhibited NO production | [1] |
| Parthenolide | Primary Rat Microglia | Not Specified | Not Specified | Inhibited iNOS/NO synthesis | [2][3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| Compound | Cytokine | Cell Type | LPS Concentration | Test Concentration(s) | % Inhibition | Citation(s) |
| Dexamethasone | TNF-α | RAW 264.7 Macrophages | 0.1 µg/mL | 1 µM | Significantly suppressed secretion | [4] |
| IL-6 | C2C12 Myoblasts | 1 µg/mL | 1 µM | Completely blocked expression | [5] | |
| Parthenolide | TNF-α | BV-2 Microglia | Not Specified | 5 µM | 54% | [6][7][8] |
| IL-6 | BV-2 Microglia | Not Specified | 200 nM | 29% | [6][7][8] | |
| 1 µM | 45% | [6][7][8] | ||||
| 5 µM | 98% | [6][7][8] | ||||
| IL-1β | Primary ALS Mouse Microglia | Not Specified | Not Specified | Significantly reversed LPS-induced changes | [9] |
Table 3: Inhibition of iNOS and COX-2 Protein Expression in LPS-Stimulated Microglia
| Compound | Target Protein | Cell Type | LPS Concentration | Test Concentration(s) | Outcome | Citation(s) |
| Dexamethasone | iNOS | Primary Rat Microglia | 10 ng/mL | 100 nM | Totally abolished expression | [1] |
| COX-2 | Primary Rat Microglia | 10 ng/mL | 100 nM | Totally abolished expression | [1] | |
| Parthenolide | iNOS | Primary Rat Microglia | Not Specified | Not Specified | Inhibited synthesis | [2][3] |
| iNOS | Primary ALS Mouse Microglia | Not Specified | Not Specified | Significantly reduced upon administration | [3] |
Experimental Protocols
To validate the anti-inflammatory effects of this compound, the following standardized protocols are recommended.
Cell Culture and Treatment
-
Cell Line: Murine-derived BV2 microglial cells are a commonly used and appropriate model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed BV2 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound, Dexamethasone, or Parthenolide for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for NO and protein analysis, 6-12 hours for cytokine analysis).
-
Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
-
Procedure:
-
Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each sample and standard, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Procedure:
-
Collect cell culture supernatants after the desired treatment period.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve provided with the kit.
-
Western Blotting for iNOS and COX-2 Protein Expression
This technique is used to detect and quantify the relative amounts of iNOS and COX-2 proteins in cell lysates.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: LPS-induced pro-inflammatory signaling cascade in microglia.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for assessing anti-inflammatory effects in microglia.
References
- 1. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway [mdpi.com]
- 4. TNF Production and Release from Microglia via Extracellular Vesicles: Impact on Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT1 mediates oroxylin a inhibition of iNOS and pro-inflammatory cytokines expression in microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 7. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Quantitative analysis of protein levels of iNOS (A) and Arg-1(B) of 400k non/treated transgenic microglia cells via Western Blotting. - figshare - Figshare [figshare.com]
A Comparative Guide to the Structure-Activity Relationship of 1-O-trans-p-Coumaroylglycerol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-O-trans-p-coumaroylglycerol derivatives, focusing on their potential as antioxidant and anti-inflammatory agents. Due to a lack of comprehensive SAR studies on a homologous series of this compound derivatives, this guide extrapolates likely SAR trends from published data on related p-coumaric acid esters and other coumarin (B35378) derivatives. The experimental data presented is illustrative, based on findings for these related compounds, to guide future research and drug discovery efforts in this area.
Introduction to this compound
This compound is a naturally occurring compound found in various plants. It consists of a glycerol (B35011) backbone esterified at the 1-position with trans-p-coumaric acid. The parent compound and its derivatives are of significant interest due to the diverse biological activities associated with p-coumaric acid, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the development of novel therapeutic agents.
Inferred Structure-Activity Relationships
Based on SAR studies of various p-coumaric acid esters and other coumarin analogs, the following relationships can be inferred for this compound derivatives:
-
Modifications of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group on the p-coumaroyl moiety is critical for antioxidant activity. Esterification or etherification of this group is likely to reduce or abolish its radical scavenging ability.
-
Substitution on the Aromatic Ring:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) at the C3 or C5 positions of the coumaroyl ring are predicted to enhance antioxidant activity by increasing the stability of the phenoxy radical formed during scavenging.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring may decrease antioxidant activity but could enhance anti-inflammatory or antimicrobial activities.
-
-
Modifications of the Glycerol Moiety:
-
The presence and position of the free hydroxyl groups on the glycerol backbone can influence the molecule's polarity, solubility, and interaction with biological targets.
-
Esterification of the remaining free hydroxyl groups on the glycerol backbone with other acyl groups could modulate the lipophilicity of the molecule, potentially affecting its cell permeability and overall bioactivity.
-
-
The Acryloyl Linker: The α,β-unsaturated carbonyl system in the p-coumaroyl moiety is a Michael acceptor and can react with nucleophilic residues in proteins, which may contribute to its anti-inflammatory mechanism by targeting proteins in signaling pathways like NF-κB.
Comparative Data on Biological Activities
The following tables summarize representative quantitative data from studies on p-coumaric acid and its derivatives to illustrate potential activity trends for this compound derivatives.
Table 1: Antioxidant Activity of p-Coumaric Acid Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| p-Coumaric acid | DPPH | ~110 | Ascorbic Acid | ~30 |
| Ethyl p-coumarate | DPPH | ~130 | Ascorbic Acid | ~30 |
| Ferulic acid (p-coumaric acid with 3-OCH₃) | DPPH | ~55 | Ascorbic Acid | ~30 |
| Hypothetical this compound | DPPH | 80-120 | Ascorbic Acid | ~30 |
| Hypothetical 1-O-trans-Feruloylglycerol | DPPH | 40-60 | Ascorbic Acid | ~30 |
Note: Hypothetical values are estimated based on trends observed in related compounds.
Table 2: Anti-inflammatory Activity of p-Coumaric Acid and Derivatives
| Compound/Derivative | Assay | Parameter Measured | Inhibition (%) at a given concentration |
| p-Coumaric acid | LPS-stimulated RAW 264.7 cells | NO production | ~50% at 100 µg/mL |
| p-Coumaric acid | LPS-stimulated RAW 264.7 cells | TNF-α production | Significant inhibition at 100 µg/mL |
| Tormentic acid 3-O-trans-p-coumaroyl ester | LPS-stimulated THP-1 macrophages | TNF-α production | Significantly greater inhibition than tormentic acid |
| Hypothetical this compound | LPS-stimulated RAW 264.7 cells | NO production | Expected to be similar or slightly better than p-coumaric acid |
Note: Direct IC50 values for anti-inflammatory assays are often not reported in favor of percentage inhibition at specific concentrations.
Signaling Pathways
The anti-inflammatory effects of p-coumaric acid and its derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
A general method for the synthesis of this compound derivatives is via lipase-catalyzed esterification.
Protocol:
-
Dissolve the p-coumaric acid derivative and a molar excess of glycerol in a suitable organic solvent (e.g., tert-butanol).
-
Add an immobilized lipase (e.g., Novozym 435) to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant shaking for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product using silica gel column chromatography.
-
Characterize the final product using NMR and Mass Spectrometry.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of a 0.1 mM methanolic solution of DPPH to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add 20 µL of each dilution to 180 µL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity of the compounds.
-
Calculate the percentage of NO inhibition.
Conclusion
The structure-activity relationships of this compound derivatives, while not yet extensively studied as a specific class, can be rationally inferred from the broader literature on p-coumaric acid esters. The antioxidant activity is likely driven by the phenolic hydroxyl group and can be modulated by substitutions on the aromatic ring. The anti-inflammatory activity is potentially mediated by the inhibition of the NF-κB and MAPK signaling pathways. The glycerol backbone offers a versatile scaffold for modifying the physicochemical properties of these derivatives, such as solubility and lipophilicity, which can be fine-tuned to optimize their therapeutic potential. Further systematic studies are warranted to validate these inferred SARs and to fully explore the pharmacological promise of this class of compounds.
Safety Operating Guide
Safe Disposal of 1-O-trans-p-Coumaroylglycerol: A Procedural Guide
I. Immediate Safety and Handling Precautions
Prior to handling 1-O-trans-p-Coumaroylglycerol, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the correct immediate response measures in case of accidental exposure.
Table 1: Personal Protective Equipment and Emergency Procedures
| Aspect | Recommendation | Citation |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. | [1] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. | [2][3] |
| Skin Protection | Wear appropriate protective clothing to prevent skin contact. | [1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. | [2][4] |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. | [2][3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. | |
| In Case of Inhalation | Move the person into fresh air. | [2][3] |
| In Case of Ingestion | Rinse mouth with water. Do not induce vomiting. | [1][2][3] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure or mixed with other substances. If it is contaminated with hazardous materials, such as solvents, the entire mixture must be treated as hazardous waste.[5]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless permitted by your institution's Environmental Health and Safety (EHS) department.[5]
2. Small Spills and Residue Management:
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for chemical waste disposal.[3][6]
-
Cleaning: Clean the spill area thoroughly with soap and water.[2]
3. Bulk Waste Disposal:
-
Consult Regulations: The disposal of chemical waste is governed by local, state, and federal regulations. Always consult your institution's EHS office for specific guidance and procedures.
-
Waste Collection: Collect unused this compound in a clearly labeled, sealed container.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company.
4. Contaminated Material and Container Disposal:
-
Rinsing: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Container Disposal: Once decontaminated, containers can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.[2]
III. Storage Information for Waste Accumulation
Proper storage of this compound waste is critical while awaiting disposal to prevent degradation and accidental exposure.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation |
| Powder | -20°C | Up to 3 years | [7] |
| In Solvent | -80°C | Up to 1 year | [7][8] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. edvotek.com [edvotek.com]
- 3. louisville.edu [louisville.edu]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
